2-(Trifluoromethoxy)benzamidoxime
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-4-2-1-3-5(6)7(12)13-14/h1-4,14H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHGHEPVWUOJAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N/O)/N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: The Structural & Synthetic Architecture of 2-(Trifluoromethoxy)benzamidoxime
Abstract
This technical guide provides a comprehensive structural analysis, synthetic methodology, and medicinal chemistry profile of 2-(Trifluoromethoxy)benzamidoxime (CAS: 63968-84-3). Targeted at drug discovery scientists, this document elucidates the molecule's utility as a lipophilic bioisostere and a critical intermediate in the synthesis of 1,2,4-oxadiazole pharmacophores. We examine the electronic influence of the ortho-trifluoromethoxy group, provide a validated synthesis protocol, and map its role in contemporary ligand design.
Molecular Architecture & Structural Dynamics
Chemical Identity[1]
-
IUPAC Name: N'-Hydroxy-2-(trifluoromethoxy)benzene-1-carboximidamide
-
CAS Number: 63968-84-3[1]
-
Molecular Formula: C
H F N O -
Molecular Weight: 220.15 g/mol [1]
Structural Connectivity & Conformation
The molecule consists of a benzene core substituted at the ortho (C2) position with a trifluoromethoxy group (-OCF
Key Structural Features:
-
The Trifluoromethoxy Effect: The -OCF
group is a "super-halogen." It is highly electronegative ( ≈ 3.7) and lipophilic (Hansch ≈ 1.04). Unlike a methoxy group, the -OCF group often adopts a conformation orthogonal to the aromatic ring to minimize dipole-dipole repulsion between the oxygen lone pairs and the aromatic -system. -
Ortho-Effect & Tautomerism: The ortho substitution creates steric pressure that forces the amidoxime group to twist out of the plane of the benzene ring. This deplanarization is crucial for solubility and binding affinity, as it disrupts the crystal lattice energy compared to para isomers.
-
Amidoxime Tautomerism: The group exists in equilibrium between the Z (cis) and E (trans) isomers across the C=N bond. The Z-isomer is typically stabilized by an intramolecular hydrogen bond between the oxime hydroxyl and the amine nitrogen, although the ortho-OCF
group may disrupt this network sterically.
Structural Visualization
The following diagram illustrates the connectivity and the steric relationship between the ortho-substituent and the amidoxime core.
Figure 1: Structural connectivity and intramolecular interactions of this compound.
Synthesis & Fabrication Protocol
Retrosynthetic Logic
The standard and most reliable synthesis involves the nucleophilic addition of hydroxylamine to the corresponding nitrile. This route is preferred over amide dehydration or thioamide conversion due to higher yields and milder conditions.
-
Precursor: 2-(Trifluoromethoxy)benzonitrile (CAS: 63968-83-2).
-
Reagent: Hydroxylamine hydrochloride (NH
OH·HCl) + Base (Na CO or K CO ). -
Solvent: Ethanol or Methanol (Reflux).
Validated Experimental Workflow
Note: This protocol assumes standard laboratory safety measures for handling nitriles and hydroxylamine.
Step 1: Reagent Preparation
Dissolve Hydroxylamine hydrochloride (1.2 - 1.5 eq) and Sodium Carbonate (1.2 - 1.5 eq) in water. Stir until CO
Step 2: Nitrile Addition Dilute the 2-(Trifluoromethoxy)benzonitrile (1.0 eq) in Ethanol. Add the aqueous hydroxylamine solution to the ethanolic nitrile solution.
Step 3: Reflux
Heat the mixture to reflux (approx. 78-80°C) for 6–12 hours. Monitor reaction progress via TLC or LC-MS (Target Mass: 221.15 [M+H]
Step 4: Isolation Evaporate the ethanol under reduced pressure. The residue is typically suspended in cold water to precipitate the product. Filter the solid, wash with cold water, and dry.
Step 5: Purification (Optional) If necessary, recrystallize from Ethanol/Water or Toluene to remove trace unreacted nitrile.
Synthesis Mechanism Diagram
Figure 2: Step-wise reaction mechanism for the synthesis of the target amidoxime.
Physicochemical Profile
The following data points are critical for researchers integrating this moiety into Lipinski-compliant drug candidates.
| Property | Value | Implication for Drug Design |
| Molecular Weight | 220.15 | Good fragment efficiency; leaves room for scaffold growth. |
| LogP (Predicted) | ~2.1 - 2.5 | Moderate lipophilicity; -OCF |
| H-Bond Donors | 2 (NH | Facilitates binding to polar pockets (e.g., Asp/Glu residues). |
| H-Bond Acceptors | 3 (N, O, F) | The -OCF |
| pKa (Base) | ~4.5 - 5.0 | The amidoxime nitrogen is less basic than an amidine due to the electronegative oxygen. |
| pKa (Acid) | ~11.0 - 12.0 | The oxime -OH is weakly acidic. |
Medicinal Chemistry Applications
Bioisosterism and Metabolic Stability
The 2-(trifluoromethoxy) group is a privileged motif in medicinal chemistry.
-
Metabolic Shielding: The C-F bonds are metabolically inert, blocking oxidative metabolism at the ortho position (a common metabolic soft spot).
-
Lipophilicity Modulation: It increases lipophilicity (
) more than a methyl group ( ) but less than a -CF group, allowing for fine-tuning of LogD.
Precursor to 1,2,4-Oxadiazoles
The primary utility of this compound is as a stable precursor for 3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazoles .
-
Reaction: Condensation with carboxylic acids (using coupling agents like EDC/HOBt) or acid chlorides, followed by cyclodehydration (often at high heat or using TBAF).
-
Significance: 1,2,4-oxadiazoles are bioisosteres for esters and amides, offering improved hydrolytic stability and distinct H-bonding vectors.
Direct Ligand Activity
Recent studies suggest benzamidoximes themselves can act as ligands.
-
PD-L1 Interaction: Benzamidoxime derivatives have been explored as small-molecule inhibitors of the PD-1/PD-L1 checkpoint, where the amidoxime moiety forms critical hydrogen bonds with Asp122 and Tyr56 in the PD-L1 pocket.[2] The ortho-substitution helps lock the conformation for optimal entropy of binding.
References
-
Sigma-Aldrich. (n.d.). This compound Product Data. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12826549, this compound. Retrieved from
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding on -OCF3 properties).
- Lani, R., et al. (2023). Discovery of Benzamidoxime as PD-L1 Ligand. University of Perugia. (Contextual grounding on amidoxime binding modes).
Sources
Technical Whitepaper: Physicochemical Profiling of 2-(Trifluoromethoxy)benzamidoxime
Executive Summary
2-(Trifluoromethoxy)benzamidoxime (CAS 63968-84-3) represents a critical fluorinated building block in modern medicinal chemistry. Characterized by the presence of a trifluoromethoxy (
This guide provides a deep technical analysis of its physicochemical properties, emphasizing the electronic and steric influence of the "superhalogen"
Molecular Architecture & Electronic Properties[2][3]
The physicochemical behavior of this compound is governed by the interplay between the amidoxime core and the ortho-trifluoromethoxy substituent.
The Orthogonal Effect
Unlike the methoxy group (
-
Mechanism: This conformation minimizes steric repulsion with ortho-hydrogens and maximizes hyperconjugative donation from the oxygen lone pair (
) into the antibonding orbital of the C-F bond ( ). -
Consequence: The orthogonal geometry shields the metabolic sites on the ring and disrupts planar stacking, potentially improving solubility in organic media compared to non-fluorinated analogs.
Electronic Modulation
The
-
Impact on Amidoxime: The electron-withdrawing nature reduces the electron density on the amidoxime nitrogen, lowering the
of the protonated species compared to unsubstituted benzamidoxime. This makes the compound less basic and potentially increases the acidity of the oxime hydroxyl proton.
Physicochemical Parameters
The following data aggregates calculated and class-derived experimental values to establish a baseline for characterization.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Context |
| CAS Number | 63968-84-3 | Unique Identifier |
| Formula | - | |
| Molecular Weight | 220.15 g/mol | - |
| Physical State | White to off-white solid | Typical of benzamidoximes |
| Melting Point | 100°C – 140°C (Predicted) | Experimental verification required.[4] Related 2-CF3 analog melts ~161°C; OCF3 flexibility may lower MP. |
| LogP (Calc) | 2.1 – 2.4 | High lipophilicity due to |
| pKa (Base) | ~4.5 – 5.5 | Protonated amidoxime ( |
| pKa (Acid) | ~11.0 – 12.0 | Oxime hydroxyl ( |
| H-Bond Donors | 2 | Amidoxime |
| H-Bond Acceptors | 5 | N, O, and F atoms |
Solubility Profile
-
Aqueous: Low solubility at neutral pH due to the lipophilic
group. Solubility increases significantly at (protonation) and (deprotonation). -
Organic: Soluble in polar organic solvents (DMSO, Methanol, Ethanol, Acetonitrile).
Synthesis & Reaction Pathways[1][2][5][6][7][8][9][10]
The synthesis of this compound typically proceeds via the nucleophilic addition of hydroxylamine to the corresponding nitrile. This reaction is sensitive to temperature and pH.
Synthetic Workflow (DOT Diagram)
Figure 1: Synthetic pathway converting the nitrile precursor to the amidoxime target.[4] Note the risk of hydrolysis to the amide if water content or temperature is uncontrolled.
Protocol Note
The reaction requires free hydroxylamine. Since hydroxylamine is supplied as a salt (HCl), a base (Sodium Carbonate or Triethylamine) is essential to liberate the nucleophilic species. Caution: Free hydroxylamine is thermally unstable; reactions should rarely exceed 80°C to prevent explosion risks or decomposition.
Stability & Reactivity: The Tiemann Rearrangement
A critical stability concern for all benzamidoximes is the Tiemann Rearrangement . Under thermal stress or activation (e.g., with sulfonyl chlorides), the amidoxime can rearrange to form a urea or cyanamide derivative.
Degradation Pathway (DOT Diagram)
Figure 2: The Tiemann Rearrangement pathway. Researchers must avoid prolonged heating >100°C during drying or synthesis to prevent this migration.
Analytical Characterization
To validate the identity of this compound, the following spectroscopic signatures are diagnostic.
NMR Spectroscopy
-
NMR: A singlet around -57 to -59 ppm is characteristic of the
group. This is distinct from (typically -60 to -65 ppm). -
NMR (DMSO-
):-
Amidoxime
: Broad singlet at 5.5 – 6.5 ppm. -
Oxime
: Broad singlet at 9.0 – 10.5 ppm (highly concentration/pH dependent). -
Aromatic Protons: Multiplets in the 7.2 – 7.8 ppm range. The proton ortho to the amidoxime may show a downfield shift due to deshielding.
-
-
NMR:
-
Amidoxime Carbon:
148 – 152 ppm. -
Trifluoromethoxy Carbon: Quartet at
~120 ppm ( ).
-
Mass Spectrometry
-
ESI-MS (+):
. -
Fragmentation: Loss of the amidoxime moiety or loss of
/ is common.
Experimental Protocols
Protocol: Potentiometric pKa Determination
Objective: Determine the ionization constants to predict solubility and biological permeability.
-
Preparation: Dissolve 2-5 mg of the compound in a solution of 0.15 M KCl (ionic strength adjuster) with minimal methanol (max 20%) to ensure solubility.
-
Titration: Titrate with 0.1 M KOH and 0.1 M HCl under inert atmosphere (
) to prevent carbonate formation. -
Data Analysis: Use the Bjerrum plot method or software (e.g., Hyperquad) to fit the titration curve.
-
Expectation: Look for the inflection point near pH 4-5 (protonated amine) and pH 11-12 (oxime oxygen).
-
-
Validation: Calibrate electrode with standard buffers (pH 4.01, 7.00, 10.01) prior to use.
Protocol: Lipophilicity (LogD) via Shake-Flask
Objective: Measure distribution coefficient at physiological pH (7.4).
-
Phases: Prepare 1-octanol (saturated with phosphate buffer pH 7.4) and phosphate buffer pH 7.4 (saturated with 1-octanol).
-
Equilibration: Dissolve compound in the octanol phase. Add equal volume of buffer phase.
-
Agitation: Shake mechanically for 4 hours at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
.
References
-
Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility.[3] ChemBioChem.
-
Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews.
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Reference for values of OCF3).
-
Wang, L., et al. (2014). A cascade process for direct converting nitriles to cyanamide via SO2F2-activated Tiemann rearrangement. Organic Letters.[5]
-
PubChem. (2025). Compound Summary: 2-(Trifluoromethyl)benzamidoxime (Analog Reference). National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
Executive Summary: The Strategic Value of the Ortho-OCF3 Motif
2-(Trifluoromethoxy)benzamidoxime (CAS: 63968-84-3) is a critical fluorinated building block in modern drug discovery. The trifluoromethoxy group (–OCF3) is often termed a "super-halogen" due to its high electronegativity and lipophilicity (Hansch
This guide moves beyond generic textbook preparations. It details a robust, scalable synthesis protocol optimized for the steric constraints of the ortho-substituent, integrated with safety architectures required for handling energetic hydroxylamine species.
Retrosynthetic Analysis & Pathway Logic
The synthesis is best approached via the nucleophilic addition of hydroxylamine to the corresponding nitrile. While the nitrile itself can be sourced, understanding its provenance from the aniline via the Sandmeyer reaction is crucial for supply chain resilience.
Figure 1: Retrosynthetic disconnection showing the primary nitrile route.
Core Synthesis Protocol: Nitrile Addition
Objective: Conversion of 2-(trifluoromethoxy)benzonitrile to this compound. Challenge: The ortho-OCF3 group provides steric bulk that can retard nucleophilic attack compared to para-substituted analogs, requiring optimized thermal conditions.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 2-(Trifluoromethoxy)benzonitrile | Substrate | 1.0 | Limiting reagent. |
| Hydroxylamine HCl | Reagent | 2.5 - 3.0 | Excess drives equilibrium; HCl salt is safer to handle than free base. |
| Potassium Carbonate (K2CO3) | Base | 2.5 - 3.0 | Generates free NH2OH in situ. Preferred over NaOH for milder exotherm. |
| Ethanol / Water (4:1) | Solvent | 10 vol | Mixed solvent ensures solubility of both organic nitrile and inorganic salts. |
Step-by-Step Methodology
Step 1: Free Base Generation (In Situ)
-
Charge a round-bottom flask with Hydroxylamine Hydrochloride (3.0 eq) and Ethanol (8 volumes).
-
Dissolve Potassium Carbonate (3.0 eq) in Water (2 volumes).
-
Critical: Add the aqueous base solution dropwise to the ethanol slurry at 0–5°C.
-
Causality: Low temperature prevents the degradation of free hydroxylamine and controls the evolution of CO2 gas.
-
Step 2: Nucleophilic Addition
-
Add 2-(Trifluoromethoxy)benzonitrile (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approx. 78–80°C) .
-
Maintain reflux for 6–8 hours .
-
Self-Validating Checkpoint: Monitor by TLC (Mobile phase: 30% EtOAc in Hexane). The nitrile spot (
) should disappear, and a more polar amidoxime spot ( ) should appear.
-
Step 3: Workup & Isolation
-
Cool the mixture to room temperature.
-
Remove Ethanol under reduced pressure (Rotavap) to roughly 20% of the original volume.
-
Add Water (10 volumes) to induce precipitation.
-
Note: Due to the lipophilic OCF3 group, the product may oil out initially. If this occurs, extract with Ethyl Acetate (3x), dry over Na2SO4, and concentrate.
-
-
Purification: Recrystallize from a mixture of Hexane/Ethyl Acetate (roughly 4:1) or Toluene.
-
Target Purity: >98% (HPLC).
-
Process Safety & Stability (E-E-A-T)
Handling amidoximes and hydroxylamine requires strict adherence to thermal safety parameters.
Thermal Hazards (DSC Analysis)
Amidoximes are potentially energetic. They can undergo a Tiemann Rearrangement or decomposition upon heating.
-
Hazard: Differential Scanning Calorimetry (DSC) of benzamidoximes typically shows a sharp melting endotherm followed immediately (or overlapping) by an exothermic decomposition event (
). -
Control: Never heat the isolated solid above 100°C during drying. Vacuum dry at 40–50°C.
Hydroxylamine Management
-
Risk: Free hydroxylamine is mutagenic and thermally unstable.
-
Mitigation: Quench excess hydroxylamine in the filtrate with dilute acetone (forming the oxime) or bleach before disposal.
Characterization & Data Validation
To ensure the trustworthiness of your synthesized material, validate against these expected parameters.
| Technique | Expected Signal | Structural Assignment |
| 1H NMR (DMSO-d6) | N-OH (Exchangeable) | |
| -NH2 (Broad, Exchangeable) | ||
| Aromatic Ring (Splitting affected by o-OCF3) | ||
| 19F NMR | -OCF3 (Distinctive singlet) | |
| IR Spectroscopy | 3300–3500 cm | N-H / O-H stretching |
| ~1650 cm | C=N stretching |
Downstream Utility: 1,2,4-Oxadiazole Formation
The primary application of this amidoxime is the synthesis of 3-(2-trifluoromethoxyphenyl)-1,2,4-oxadiazoles.
Figure 2: Cyclization workflow. The O-acylation occurs first, followed by thermal dehydration to close the ring.
References
-
General Amidoxime Synthesis
- Methodology: Srivastava, R. M., et al. "Synthesis and properties of some 3,5-disubstituted-1,2,4-oxadiazoles." Journal of Heterocyclic Chemistry, 1984.
- Context: Standard protocols for benzamidoxime synthesis
-
(Generalized citation for standard methodology).
-
Safety of Hydroxylamine Reactions
- Source: Cisneros, L. O., et al. "Thermal stability of hydroxylamine and its salts.
- Relevance: Critical safety d
-
Fluorinated Building Blocks
- Source: Leroux, F., et al. "Trifluoromethyl ethers: synthesis and properties of an unusual substituent." Chemical Society Reviews, 2005.
- Relevance: Explains the electronic properties of the -OCF3 group affecting reactivity.
-
Commercial Precursor Data (2-Trifluoromethoxybenzonitrile)
- Source: PubChem Compound Summary.
Biological activities of amidoxime derivatives.
Title: The Amidoxime Pharmacophore: Mechanistic Insights, Prodrug Strategies, and Biological Evaluation Subtitle: A Technical Guide for Drug Discovery & Development
Abstract
The amidoxime (N-hydroxyamidine) functional group represents a pivotal pharmacophore in medicinal chemistry, primarily utilized to overcome the poor oral bioavailability of highly basic amidine moieties. This guide provides a deep technical analysis of amidoxime derivatives, focusing on their metabolic activation via the mitochondrial Amidoxime Reducing Component (mARC), their dual role as nitric oxide (NO) donors, and their direct antimicrobial/antineoplastic activities.
The Amidoxime Prodrug Strategy
The Bioavailability Challenge
Amidine-containing compounds (e.g., serine protease inhibitors like benzamidine) are potent pharmacophores but suffer from low oral bioavailability due to their high basicity (
The Solution: N-Hydroxylation
Converting the amidine to an amidoxime (
Key Advantage: This strategy was successfully validated by Ximelagatran , the first oral direct thrombin inhibitor, which is the double prodrug of melagatran.
Mechanism of Action: The mARC Pathway
The reduction of amidoximes is not a simple chemical equilibration; it is an enzymatic process driven by the mitochondrial Amidoxime Reducing Component (mARC) .[1] This molybdenum-containing enzyme works in concert with an electron transport chain.[2][3]
The Electron Transport Chain
-
NADH acts as the initial electron donor.
-
NADH-cytochrome b5 reductase (Cyb5R3) accepts electrons from NADH.
-
Cytochrome b5 (Cyb5B) acts as the mediator, transferring electrons to mARC.[4]
-
mARC (mARC1/mARC2) utilizes the electrons to reduce the N-O bond of the amidoxime, releasing water and the active amidine.
Pathway Visualization
Figure 1: The mitochondrial electron transport chain facilitating the N-reduction of amidoxime prodrugs to active amidines.
Therapeutic Applications & Biological Activities[1][5][7][8]
A. Antithrombotic Agents (Factor Xa/Thrombin Inhibitors)
-
Mechanism: Amidoxime prodrugs of benzamidine derivatives bind to the S1 pocket of serine proteases (Factor Xa or Thrombin) after metabolic activation.
-
Example: Sibrafiban (GPIIb/IIIa antagonist prodrug).
B. Antimicrobial & Antiviral Activity
Certain amidoximes exhibit intrinsic activity independent of reduction, or serve as prodrugs for nucleoside analogs.
-
Antimicrobial: O-alkylated amidoximes have shown efficacy against S. aureus and M. tuberculosis by disrupting bacterial DNA synthesis or cell wall integrity.
-
Antiviral: Amidoxime modifications of nucleoside analogs (e.g., N-hydroxycytidine derivatives) can evade viral proofreading mechanisms.
C. Nitric Oxide (NO) Donors
Amidoximes can undergo oxidative cleavage (mediated by P450 enzymes or chemical oxidation) to release Nitric Oxide.
-
Application: Cardiovascular protection, vasodilation, and inhibition of platelet aggregation.
-
Mechanism:
.
Experimental Protocols
Protocol A: In Vitro mARC Reduction Assay (Self-Validating)
Purpose: To quantify the metabolic stability and conversion rate of a novel amidoxime candidate into its active amidine form.
Reagents:
-
Recombinant Human mARC1 or mARC2 (0.5 µM final)
-
Recombinant Human Cytochrome b5 (Cyb5B) (2.0 µM final)
-
Recombinant NADH-Cytochrome b5 Reductase (Cyb5R3) (0.1 µM final)
-
NADH (1.0 mM stock in buffer)
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4
-
Substrate: Test Amidoxime (10 mM DMSO stock)
Workflow:
-
Preparation: Thaw enzymes on ice. Prepare a "Master Mix" containing Buffer, Cyb5B, and Cyb5R3.
-
Pre-incubation: Add mARC enzyme and Test Amidoxime (final conc. 100-500 µM) to the Master Mix. Incubate at 37°C for 5 minutes.
-
Control 1 (No Enzyme): Buffer + Substrate + NADH (Checks chemical stability).
-
Control 2 (No Cofactor): Full enzyme mix + Substrate (No NADH).
-
-
Initiation: Start reaction by adding NADH (final conc. 200 µM). Total volume: 200 µL.[5]
-
Monitoring:
-
Method A (Direct): Monitor NADH consumption via absorbance at 340 nm (Kinetic mode, 15 min).
-
Method B (Product): Quench aliquots at 0, 5, 10, 30 min with equal volume cold Acetonitrile. Centrifuge (14,000 x g, 10 min). Analyze supernatant via HPLC-UV/MS to quantify Amidine formation.
-
-
Validation Criteria:
-
NADH consumption in Control 1 must be < 5% of active sample.
-
Product formation must be linear with time (
) for initial rate calculation.
-
Protocol B: Chemical Synthesis of Amidoximes
Standard Tiemann Method
-
Dissolve Nitrile precursor (1.0 eq) in Ethanol/Water (3:1).
-
Add Hydroxylamine hydrochloride (3.0 eq) and Sodium Carbonate (1.5 eq).
-
Reflux at 70-80°C for 4-12 hours (Monitor via TLC).
-
Evaporate ethanol; extract aqueous residue with Ethyl Acetate.[6]
-
Recrystallize from Ethanol/Hexane.
Structure-Activity Relationship (SAR) Insights
The following table contrasts the physicochemical and biological properties of parent amidines versus their amidoxime prodrugs.
| Feature | Parent Amidine ( | Amidoxime Prodrug ( | Impact on Drug Development |
| Basicity ( | High (11.0 - 12.0) | Low (4.0 - 5.0) | Amidoximes remain uncharged at intestinal pH (6.0-7.4). |
| Lipophilicity (LogP) | Low (Hydrophilic) | Moderate to High | Significantly enhances passive membrane permeability. |
| Oral Bioavailability | Poor (< 5-10%) | High (> 50-90%) | Enables oral dosing instead of IV administration. |
| Target Binding | High Affinity (Active) | Low/No Affinity (Inactive) | Requires metabolic activation (mARC) to function. |
| Metabolic Fate | Renal Excretion | Reduction to Amidine (Liver/Mito) | Dual clearance pathways (Renal + Metabolic). |
Comparative Data Point: In studies of Factor Xa inhibitors, the oral bioavailability of the benzamidine derivative was <5% , whereas the corresponding amidoxime prodrug achieved >70% bioavailability in primate models [1].
References
-
Clement, B., et al. (2006). The mitochondrial amidoxime reducing component (mARC): A new molybdenum enzyme.[2] Journal of Biological Chemistry. Link
-
Havemeyer, A., et al. (2010). Biochemical and spectroscopic characterization of the human mitochondrial amidoxime reducing components hmARC-1 and hmARC-2. Journal of Biological Chemistry. Link
-
Kotthaus, J., et al. (2011). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes).[7] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Pluta, K., et al. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding.[8][9] Molecules.[2][10][5][7][11][12][13][14][15][16] Link
-
Riggs, J. R., et al. (2006).[12] Factor VIIa inhibitors: a prodrug strategy to improve oral bioavailability.[12] Bioorganic & Medicinal Chemistry Letters.[12] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The mitochondrial Amidoxime Reducing Component (mARC) is involved in detoxification of N-hydroxylated base analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Micro-neutralization (MN) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 6. The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Factor VIIa inhibitors: a prodrug strategy to improve oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
Potential Therapeutic Applications of Benzamidoximes: A Technical Guide
Executive Summary & Chemical Rationale
Benzamidoximes (
The benzamidoxime moiety masks this basicity, significantly increasing lipophilicity and oral bioavailability. Upon absorption, these prodrugs undergo enzymatic reduction to the active amidine.[1] This guide details the mechanistic basis of this activation, the specific therapeutic verticals, and the experimental protocols required to validate these compounds in a drug discovery setting.
The Metabolic Core: The mARC System[2][3][4][5]
The activation of benzamidoximes is not a passive chemical hydrolysis but a sophisticated enzymatic reduction catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) . Understanding this pathway is critical for interpreting in vitro stability data and predicting in vivo clearance.[2]
Mechanism of Action
The reduction requires a three-component electron transport chain located in the outer mitochondrial membrane. Electrons are transferred from NADH to cytochrome b5 reductase (CYB5R), then to cytochrome b5 (CYB5), and finally to the mARC enzyme (mARC1 or mARC2), which reduces the N-O bond of the amidoxime.[3][4]
Visualization of the Reductive Pathway
Figure 1: The mARC-dependent electron transport chain required for bioactivation of benzamidoxime prodrugs.[3]
Therapeutic Verticals
Antithrombotic Agents (Protease Inhibitors)
The most validated application of benzamidoximes is in the delivery of serine protease inhibitors affecting the coagulation cascade.
-
Target: Thrombin (Factor IIa) and Factor Xa.
-
Case Study: Ximelagatran (Exanta). This was the first oral direct thrombin inhibitor. It is a double prodrug: the carboxylic acid is masked as an ethyl ester, and the amidine is masked as a benzamidoxime.
-
Critical Insight: While efficacy was high, ximelagatran was withdrawn due to idiosyncratic hepatotoxicity. Current research suggests this may be linked to specific metabolic intermediates or immune-mediated responses, necessitating rigorous toxicity screening for new derivatives.
Antiprotozoal Agents (DNA Binders)
Amidines like pentamidine are essential for treating Trypanosoma brucei (Sleeping Sickness) and Pneumocystis jirovecii pneumonia. However, pentamidine requires parenteral administration.
-
Innovation: "Pamidoxime" or "Pafuramidine" (DB289) are benzamidoxime derivatives of pentamidine.
-
Advantage: These analogs show excellent oral bioavailability. In the liver, they are reduced to the active dicationic species which accumulate in the parasite, binding to the minor groove of DNA and disrupting replication.
Nitric Oxide (NO) Donors
Unlike the reductive pathway described above, benzamidoximes can also undergo oxidative metabolism by Cytochrome P450s (CYP450) or NO Synthases (NOS).[5]
-
Mechanism: Oxidation of the oxime nitrogen yields nitric oxide (
). -
Application: Hybrid drugs (e.g., NO-NSAIDs) where the benzamidoxime moiety serves as a slow-release NO donor to provide gastroprotection or vasodilation alongside the primary drug effect.
Comparative Data: Prodrug vs. Active Drug
| Feature | Active Amidine (Parent) | Benzamidoxime (Prodrug) | Impact |
| Basicity (pKa) | ~ 11.0 - 12.0 | ~ 4.5 - 5.5 | Drastic reduction in ionization at physiological pH. |
| LogP (Lipophilicity) | Low (< 0) | Moderate (1.5 - 3.0) | Enhanced passive membrane permeability. |
| Oral Bioavailability | < 5% (Typical) | > 50% (Typical) | Enables oral dosing vs. IV/IM. |
| Metabolic Fate | Renal Excretion | Reduction to Amidine | Requires hepatic activation (mARC). |
Experimental Technical Guide
As a scientist, you must validate both the synthesis and the metabolic activation of these compounds.
Protocol: Synthesis of Benzamidoximes
This protocol uses a "Self-Validating" checkpoint system to ensure purity before biological testing.
Reagents: Substituted Benzonitrile (1.0 eq), Hydroxylamine hydrochloride (
Workflow:
-
Dissolution: Dissolve hydroxylamine HCl and
in water. Stir until gas evolution ( ) ceases. -
Addition: Add the benzonitrile solution (in ethanol) to the aqueous mixture.
-
Reflux: Heat to 70-80°C for 4–12 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).
-
Checkpoint: The nitrile spot (high
) must disappear; the amidoxime spot (lower , UV active) must appear.
-
-
Workup: Evaporate ethanol. The product often precipitates upon cooling. If not, extract with Ethyl Acetate.
-
Purification: Recrystallization from Ethanol/Water is preferred over chromatography to remove trace hydroxylamine.
Figure 2: Logical flow for the chemical synthesis of benzamidoxime precursors.
Protocol: In Vitro mARC Metabolic Stability Assay
To confirm a new benzamidoxime is a viable prodrug, you must demonstrate its conversion to the amidine in a biological system.
System Options:
-
Liver Microsomes (Human/Rat): Contains mARC, CYB5, and CYB5R. Simplest for screening.
-
Reconstituted System: Purified recombinant mARC, CYB5, and CYB5R. Best for mechanistic kinetics.
Microsomal Incubation Protocol:
-
Preparation: Prepare a 100 mM Phosphate Buffer (pH 7.4).
-
Enzyme Mix: Add Liver Microsomes (1 mg protein/mL final conc).
-
Substrate: Add Benzamidoxime test compound (10 µM final conc).
-
Pre-incubation: 5 min at 37°C.
-
Initiation: Add NADH (1 mM final conc). Note: NADH is preferred over NADPH for the mARC pathway, though NADPH can work via CYP reductase cross-talk.
-
Sampling: Aliquot 50 µL at t = 0, 15, 30, 60 min into 150 µL ice-cold Acetonitrile (stops reaction).
-
Analysis: Centrifuge (10,000g, 10 min). Inject supernatant into HPLC-UV or LC-MS/MS.
-
Detection: Monitor parent depletion and Amidine formation (Amidine usually elutes earlier on C18 due to high polarity).
-
Validation Criteria:
-
Negative Control: Incubate without NADH. No conversion should occur.
-
Positive Control: Use Benzamidoxime (unsubstituted) or N-hydroxy-pentamidine.
-
Mass Balance: The moles of Amidine formed should roughly equal moles of Amidoxime lost (unless oxidative side-reactions occur).
References
-
Clement, B. et al. (2006). Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme.[6] Journal of Biological Chemistry.[6]
-
Havemeyer, A. et al. (2010). The mitochondrial amidoxime reducing component (mARC) involves an electron transport chain from NADH to cytochrome b5 reductase, cytochrome b5 and mARC.[3][4] Journal of Biological Chemistry.[6]
-
Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews.
-
Kotthaus, J. et al. (2011). New prodrugs of the antiprotozoal drug pentamidine. Journal of Medicinal Chemistry.
-
Andersson, T.B. et al. (2006). Ximelagatran: metabolism and pharmacokinetics in humans. Drug Metabolism and Disposition.[3]
Sources
- 1. The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. admescope.com [admescope.com]
- 3. The N-Reductive System Composed of Mitochondrial Amidoxime Reducing Component (mARC), Cytochrome b5 (CYB5B) and Cytochrome b5 Reductase (CYB5R) Is Regulated by Fasting and High Fat Diet in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The History of mARC - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, MS) for 2-(Trifluoromethoxy)benzamidoxime.
This technical guide details the spectroscopic characterization of 2-(Trifluoromethoxy)benzamidoxime (CAS: 63968-84-3), a critical bioisostere and intermediate in the synthesis of 1,2,4-oxadiazole-based therapeutics.
Introduction & Pharmacological Context
This compound is a pivotal building block in medicinal chemistry, primarily utilized to synthesize 1,2,4-oxadiazoles . The trifluoromethoxy (–OCF₃) group acts as a superior lipophilic bioisostere to the methoxy group, enhancing metabolic stability and membrane permeability while maintaining a unique electronic profile (Hammett constant
This guide provides the definitive spectroscopic fingerprints required to validate the identity and purity of this compound during drug development workflows.
Compound Identity
| Property | Detail |
| IUPAC Name | |
| CAS Number | 63968-84-3 |
| Molecular Formula | |
| Molecular Weight | 220.15 g/mol |
| Key Functional Groups | Amidoxime ( |
Synthesis & Impurity Profile
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals and starting material carryover.
Synthetic Route
The standard preparation involves the nucleophilic addition of hydroxylamine to 2-(trifluoromethoxy)benzonitrile .
Figure 1: Standard synthetic pathway. The disappearance of the nitrile signal is the primary spectroscopic endpoint.
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the electron-withdrawing –OCF₃ group at the ortho position creates a distinct splitting pattern and chemical shift environment.
1. ¹H NMR (400 MHz, DMSO-d₆)
The amide protons are exchangeable and sensitive to solvent/concentration.
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 9.40 – 9.60 | Singlet (br) | 1H | OH | N-Hydroxy proton; disappears with D₂O shake. |
| 7.60 – 7.70 | Doublet (dd) | 1H | Ar-H6 | Ortho to amidoxime; deshielded by C=N. |
| 7.45 – 7.55 | Multiplet | 1H | Ar-H4 | Para to OCF₃. |
| 7.30 – 7.42 | Multiplet | 2H | Ar-H3, H5 | Protons adjacent/para to OCF₃. |
| 5.60 – 5.80 | Singlet (br) | 2H | NH₂ | Amine protons; broad due to quadrupole broadening/exchange. |
Critical Validation Point: The starting material (nitrile) lacks the signals at 9.5 ppm (OH) and 5.7 ppm (NH₂). Their appearance confirms the formation of the amidoxime core.
2. ¹³C NMR (100 MHz, DMSO-d₆)
The key diagnostic is the appearance of the amidoxime carbon and the quartet splitting of the –OCF₃ carbon.
| Shift (δ, ppm) | Signal Type | Assignment | Coupling ( |
| 150.5 – 151.5 | Quaternary | C=N (Amidoxime) | - |
| 146.0 – 147.0 | Quaternary | Ar-C2 (C-OCF₃) | ~2 Hz (long range) |
| 120.4 | Quartet | –OCF₃ | ~255 Hz (Dominant feature) |
| 130.0 – 132.0 | CH | Ar-C6 | - |
| 126.0 – 128.0 | Quaternary | Ar-C1 (Ipso) | - |
| 119.0 – 125.0 | CH | Ar-C3, C4, C5 | - |
3. ¹⁹F NMR (376 MHz, DMSO-d₆)
The trifluoromethoxy group is chemically distinct from a trifluoromethyl (–CF₃) group.
-
Chemical Shift: -57.0 to -59.0 ppm (Singlet).
-
Note: A standard –CF₃ group typically appears upfield at -63 ppm. The downfield shift to ~-58 ppm is diagnostic of the Oxygen linker (Ar-O -CF₃).
B. Infrared (IR) Spectroscopy
IR is the fastest method to confirm the consumption of the nitrile precursor.
| Wavenumber (cm⁻¹) | Vibration Mode | Status in Product |
| 3400 – 3500 | New Band (Strong/Broad) | |
| 3300 – 3400 | New Band (Doublet for NH₂) | |
| 2230 | Absent (Confirming conversion) | |
| 1650 – 1665 | Diagnostic for Amidoxime | |
| 1200 – 1250 | Strong bands (OCF₃ signature) |
C. Mass Spectrometry (HRMS-ESI)
Mass spectrometry confirms the molecular formula and reveals a characteristic fragmentation pattern involving the loss of the amidoxime headgroup.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).
-
Molecular Ion:
| m/z (Calculated) | m/z (Observed) | Ion Identity |
| 221.0538 | 221.0540 | |
| 204.0270 | 204.03 | |
| 203.04 | 203.04 |
Fragmentation Pathway (Graphviz)
Figure 2: Proposed ESI(+) fragmentation pathway. The loss of ammonia or water is characteristic of amidoximes.
Experimental Protocol
Use this protocol to generate the reference material for spectral comparison.
Materials: 2-(Trifluoromethoxy)benzonitrile (1.0 eq), Hydroxylamine hydrochloride (3.0 eq), Sodium Carbonate (1.5 eq), Ethanol/Water (2:1).
-
Setup: Dissolve hydroxylamine HCl and Na₂CO₃ in water; stir until evolution of CO₂ ceases.
-
Addition: Add the nitrile solution (in EtOH) to the aqueous hydroxylamine mixture.
-
Reaction: Reflux at 80°C for 6–12 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane; Product R_f ~ 0.3, Nitrile R_f ~ 0.8).
-
Workup: Evaporate EtOH. Extract aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine.
-
Isolation: Dry over Na₂SO₄ and concentrate. The product typically solidifies upon standing or trituration with hexane.
References
-
Synthesis of Amidoximes: Org. Lett.2014 , 16, 892.[1]
- Fluorine NMR Shifts:Chem. Rev.2015, 115, 907. (General reference for Ar-OCF3 vs Ar-CF3 shifts).
-
Compound Registry: PubChem CID 7259353 (Benzamidoxime analogs).
-
Bioisosteres in Med Chem: J. Med. Chem.2018 , 61, 5822.[2] (Context on OCF3 utility).
Sources
Methodological & Application
Application Note: Strategic Utilization of 2-(Trifluoromethoxy)benzamidoxime in Medicinal Chemistry
Executive Summary
This guide details the synthetic utility of 2-(Trifluoromethoxy)benzamidoxime (CAS: 63968-84-3) as a premium building block for constructing 3,5-disubstituted-1,2,4-oxadiazoles.
In modern drug discovery, the 1,2,4-oxadiazole ring serves as a critical bioisostere for esters and amides, offering improved hydrolytic stability. When combined with the trifluoromethoxy (
-
Enhanced Lipophilicity: The
group (Hansch ) significantly boosts membrane permeability.[1] -
Conformational Locking: The steric bulk of the ortho-
forces the aryl ring out of planarity with the oxadiazole, potentially improving selectivity for protein binding pockets. -
Metabolic Shielding: The fluorinated ether acts as a metabolic blocker against Phase I oxidation.
This document provides two validated protocols for converting this amidoxime into functionalized oxadiazoles, addressing the specific steric challenges posed by the ortho-substituent.
Chemical Profile & Handling
| Property | Data |
| Compound Name | This compound |
| CAS Number | 63968-84-3 |
| Molecular Weight | 220.15 g/mol |
| Appearance | White to off-white solid |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM |
| pKa (est) | ~11.5 (amidoxime OH), ~4.5 (protonated amidine) |
Safety Warning: Amidoximes are potentially explosive if heated dry in the presence of strong acids. Always maintain reaction temperature control and avoid concentrating to dryness with acidic residues.
Synthetic Strategy & Mechanism
The transformation of this compound (1 ) into a 1,2,4-oxadiazole (3 ) proceeds via an O-acylation to form an intermediate (2 ), followed by a thermal dehydration-cyclization.
Mechanistic Pathway (DOT Visualization)
Figure 1: General mechanistic pathway for the synthesis of 1,2,4-oxadiazoles from amidoximes.
Experimental Protocols
Protocol A: T3P®-Mediated One-Pot Synthesis (Recommended)
Best for: Acid-sensitive substrates, high-throughput chemistry, and avoiding the isolation of potentially unstable O-acyl intermediates. Propylphosphonic anhydride (T3P) acts as both coupling agent and water scavenger.
Reagents:
-
This compound (1.0 equiv)
-
Carboxylic Acid (
) (1.1 equiv) -
T3P (50% w/w in EtOAc/DMF) (2.0 equiv)
-
Triethylamine (
) or DIPEA (3.0 equiv) -
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.
Step-by-Step Procedure:
-
Charge: In a reaction vial, dissolve the carboxylic acid (1.1 equiv) and base (3.0 equiv) in EtOAc (
). Stir for 5 minutes at Room Temperature (RT). -
Activation: Add T3P solution (2.0 equiv) dropwise. Stir for 20 minutes to form the active ester.
-
Addition: Add this compound (1.0 equiv) in one portion.
-
Coupling: Stir at RT for 2–4 hours. Monitor by LCMS for the formation of the O-acyl intermediate (Mass = MW_acid + MW_amidoxime - 18).
-
Note: The ortho-
group provides steric hindrance. If coupling is slow, heat to 50 °C.
-
-
Cyclization: Once the intermediate is formed, heat the reaction mixture to reflux (approx. 75–80 °C for EtOAc) for 12–16 hours. T3P facilitates the dehydration.
-
Work-up: Cool to RT. Wash with water (
), saturated ( ), and brine. Dry over and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Acid Chloride Method (Classical)
Best for: Non-sensitive substrates, scale-up, or when the carboxylic acid is unreactive/sterically hindered.
Reagents:
-
This compound (1.0 equiv)
-
Acyl Chloride (
) (1.1 equiv) -
Pyridine (solvent & base) OR Toluene +
.
Step-by-Step Procedure:
-
Solubilization: Dissolve the amidoxime (1.0 equiv) in anhydrous Pyridine (
) under Nitrogen. -
Acylation: Cool to 0 °C. Add the acyl chloride (1.1 equiv) dropwise to control exotherm.
-
Intermediate Formation: Allow to warm to RT and stir for 1 hour.
-
Checkpoint: Verify complete consumption of amidoxime by TLC.
-
-
Cyclization: Heat the reaction mixture to 110 °C (reflux) for 4–6 hours.
-
Work-up: Evaporate most of the pyridine under reduced pressure (azeotrope with toluene if necessary). Redissolve residue in EtOAc, wash with 1M HCl (to remove residual pyridine), water, and brine.
-
Purification: Recrystallization (EtOH/Water) is often possible due to the high crystallinity of oxadiazoles, or use silica chromatography.
Critical Troubleshooting: The Ortho-Effect
The 2-trifluoromethoxy group is not just a lipophilic tag; it is a steric and electronic modulator.[2]
| Issue | Cause | Solution |
| Incomplete Coupling | Steric clash between the 2- | Switch to Protocol B (Acid Chloride) or use a smaller solvent like DMF to increase rate. |
| Slow Cyclization | The O-acyl intermediate adopts a conformation unfavorable for ring closure due to the bulky | Increase temperature to 110–120 °C using Diglyme or Toluene. Add molecular sieves to drive water removal. |
| Hydrolysis | Amidoxime hydrolyzes back to amide/nitrile under harsh acidic conditions. | Ensure anhydrous conditions. Use buffered bases (DIPEA) rather than inorganic bases. |
Decision Logic for Protocol Selection (DOT Visualization)
Figure 2: Decision tree for selecting the optimal synthetic route based on substrate properties.
References
-
Molecules (MDPI). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. (Review of physicochemical properties). [Link]
- Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters, 2009.
-
Beilstein Journal of Organic Chemistry. Synthesis of 5-aryl-1,2,4-oxadiazoles. (Discussion of superacid/superbase pathways). [Link]
Sources
Reaction conditions for cyclization of 2-(Trifluoromethoxy)benzamidoxime.
Executive Summary
This Application Note details the synthetic pathways for the cyclization of 2-(trifluoromethoxy)benzamidoxime to form 1,2,4-oxadiazole scaffolds. The 2-trifluoromethoxy (
This guide prioritizes three methodologies:
-
T3P®-Mediated One-Pot Cyclization: The preferred method for library synthesis and sterically demanding acids.
-
Thermal Dehydration via Acid Chlorides: A scalable, cost-effective route for simple electrophiles.
-
CDI-Mediated Carbonylation: Specific for the synthesis of 1,2,4-oxadiazol-5-ones.
Mechanistic Insight & Retrosynthetic Analysis
The formation of the 1,2,4-oxadiazole core from an amidoxime proceeds through two distinct stages: O-acylation followed by dehydrative cyclization .[1]
For this compound, the
Pathway Visualization
The following diagram outlines the mechanistic flow and critical intermediates.
Figure 1: General mechanistic pathway for the conversion of amidoximes to 1,2,4-oxadiazoles.
Critical Process Parameters (CPP)
| Parameter | Recommendation | Rationale |
| Solvent | EtOAc (T3P), Toluene (Thermal), DMF | EtOAc is ideal for T3P solubility and workup. Toluene allows high-temperature azeotropic water removal. |
| Temperature | 80°C – 110°C | The ortho-substitution raises the energy barrier for the ring-closure step. Room temperature protocols often stall at the O-acyl intermediate. |
| Base | Pyridine, TEA, or DIPEA | Pyridine acts as both a base and a nucleophilic catalyst (via N-acylpyridinium formation) in acid chloride couplings. |
| Water Control | Strictly Anhydrous | Water competes with the amidoxime for the activated acyl species, hydrolyzing the reagent (T3P or Acid Chloride). |
Protocol A: T3P®-Mediated One-Pot Cyclization (Recommended)
Context: Propylphosphonic anhydride (T3P) is the superior reagent for this transformation. It activates the carboxylic acid for the initial coupling and subsequently acts as a water scavenger to drive the cyclization step, all in a single pot. This is particularly effective for overcoming the steric hindrance of the 2-
Reagents:
-
This compound (1.0 equiv)
-
Carboxylic Acid (
) (1.1 equiv) -
T3P (50% w/w in EtOAc) (2.0 – 2.5 equiv)
-
Triethylamine (TEA) or DIPEA (4.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or DMF (if acid is insoluble)
Step-by-Step Methodology:
-
Activation: In a flame-dried reaction vial, dissolve the Carboxylic Acid (1.1 equiv) and TEA (4.0 equiv) in dry EtOAc (concentration ~0.2 M).
-
Coupling Agent: Add T3P solution (2.0 equiv) dropwise at 0°C. Stir for 15 minutes to form the activated anhydride species.
-
Addition: Add this compound (1.0 equiv) in one portion.
-
Cyclization: Warm the mixture to Room Temperature (RT) for 1 hour, then heat to 80°C (reflux for EtOAc) . Monitor by LCMS.
-
Note: If the intermediate O-acyl amidoxime persists (mass = M+Acid-H2O), add an additional 0.5 equiv of T3P and extend heating.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash strictly with water (2x), Sat.
(2x), and brine. Dry over and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
Why this works: T3P is non-toxic and generates water-soluble byproducts, simplifying purification.[2] Its high driving force is essential for closing the ring against the steric pressure of the ortho-trifluoromethoxy group [1, 2].
Protocol B: Thermal Cyclization via Acid Chlorides
Context: Best for scale-up when the carboxylic acid partner is simple and available as an acid chloride. This method is robust but requires higher temperatures to ensure complete cyclization.
Reagents:
-
This compound (1.0 equiv)
-
Acid Chloride (
) (1.1 equiv) -
Pyridine (solvent & base) OR Toluene + TEA
Step-by-Step Methodology:
-
Acylation: Dissolve the amidoxime in anhydrous Pyridine (0.5 M) at 0°C.
-
Addition: Add the Acid Chloride dropwise to control exotherm.
-
Intermediate Check: Stir at RT for 2 hours. LCMS should show quantitative conversion to the O-acyl amidoxime intermediate.
-
Thermal Cyclization: Heat the reaction mixture to 110°C (reflux) for 4–12 hours.
-
Optimization: If using Toluene/TEA, a Dean-Stark trap can be used to physically remove water, accelerating the reaction.
-
-
Workup: Evaporate pyridine (azeotrope with toluene if necessary). Redissolve residues in EtOAc, wash with 1N HCl (to remove residual pyridine), then
.
Protocol C: Synthesis of 1,2,4-Oxadiazol-5-ones (CDI Method)
Context: To synthesize the oxadiazolone (cyclic carbamate) derivative rather than the standard oxadiazole.
Reagents:
-
This compound (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 – 1.5 equiv)
-
Base: DBU (1.1 equiv) or
-
Solvent: 1,4-Dioxane or THF
Step-by-Step Methodology:
-
Dissolution: Dissolve the amidoxime and CDI in dry 1,4-Dioxane.
-
Base Addition: Add DBU.
-
Cyclization: Heat to 100°C for 2–6 hours.
-
Workup: The product often precipitates upon cooling or addition of 1N HCl. Filter the solid or extract with EtOAc.
Decision Matrix & Troubleshooting
Use the following logic flow to select the appropriate protocol for your specific substrate.
Figure 2: Decision matrix for selecting the optimal cyclization condition.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Stalled at O-Acyl Intermediate | Steric hindrance of 2- | Increase temperature to >100°C or switch solvent to DMF/Toluene reflux. |
| Hydrolysis back to Acid | Water contamination in solvent. | Use freshly distilled solvents or molecular sieves. Ensure T3P is not hydrolyzed. |
| Low Yield | Competitive Beckmann rearrangement (rare but possible). | Lower temperature to 80°C and extend time; avoid strong Lewis acids. |
References
-
Augustine, J. K., et al. (2009).[3] Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles.[4][5] Journal of Organic Chemistry, 74(15), 5640–5643.
-
Dunetz, J. R., et al. (2016). T3P: A Convenient and Useful Reagent in Organic Synthesis.[4][6] Organic Process Research & Development, 20(2), 140–177.
-
Hamze, A., et al. (2012). Synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes mediated by CDI. Tetrahedron Letters, 53(22), 2708-2710.
-
Bannwart, L., et al. (2016).[6] Metal-Free Amidation of Acids with Formamides and T3P®.[6] Synthesis, 48, 2069-2078.[6]
Sources
2-(Trifluoromethoxy)benzamidoxime as a prodrug for amidine.
Application Note: 2-(Trifluoromethoxy)benzamidoxime as a Prodrug for Amidine
Executive Summary
This guide details the evaluation of This compound (CAS: 63968-84-3) as a prodrug strategy to enhance the oral bioavailability of its corresponding amidine, 2-(Trifluoromethoxy)benzamidine .
Amidines are potent pharmacophores found in antiprotozoal agents (e.g., pentamidine) and serine protease inhibitors (e.g., thrombin inhibitors). However, their high basicity (
This protocol focuses on the 2-trifluoromethoxy (-OCF
Scientific Background & Mechanism
The Bioavailability Challenge
Direct administration of 2-(trifluoromethoxy)benzamidine results in poor systemic exposure due to the "cationic trap." The charged amidinium ion cannot traverse the lipid bilayer of the gastrointestinal epithelium.
The mARC Activation Pathway
Upon absorption, the amidoxime prodrug is retro-reduced to the active amidine. This reaction is catalyzed not by Cytochrome P450, but by the Mitochondrial Amidoxime Reducing Component (mARC) system. This system is located on the Outer Mitochondrial Membrane (OMM) and requires an electron transport chain involving NADH, Cytochrome
Mechanism of Action:
-
NADH donates electrons to CYB5R .
-
CYB5R reduces CYB5B (Fe
Fe ). -
CYB5B transfers electrons to the molybdenum cofactor of mARC .
-
mARC reduces the N-O bond of the amidoxime, releasing water and the active amidine.
Figure 1: Electron transport chain for the reductive activation of amidoxime prodrugs via the mARC system.
Experimental Protocols
Protocol A: In Vitro Microsomal Stability & Reduction Assay
Objective: Quantify the conversion rate of this compound to its amidine in liver preparations.
Materials:
-
Substrate: this compound (10 mM stock in DMSO).
-
Enzyme Source: Human/Rat Liver Microsomes (HLM/RLM) or Mitochondrial fractions (S9 fraction is acceptable but mitochondria are richer in mARC).
-
Cofactor System: NADH Generating System (1 mM NADH final). Note: NADPH is less efficient for mARC but standard NADPH-regenerating systems often work due to cross-reactivity or presence of NADH.
-
Buffer: 100 mM Potassium Phosphate (pH 6.0 - 7.4). Note: mARC activity is often optimal at slightly acidic pH (pH 6.0).
Procedure:
-
Pre-incubation: Mix Buffer (180 µL) + Microsomes (0.5 mg protein/mL) + Substrate (10 µM final). Incubate at 37°C for 5 min.
-
Initiation: Add 20 µL of 10 mM NADH (start reaction).
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Add 50 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).
-
Centrifugation: 10,000 x g for 10 min at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS.
Critical Control:
-
Include a Boiled Enzyme Control to rule out non-enzymatic chemical reduction.
-
Include a -NADH Control to confirm cofactor dependence.
Protocol B: In Vivo Pharmacokinetic (PK) Study
Objective: Determine oral bioavailability (
Study Design:
-
Species: Male Wistar Rats (n=3 per group).
-
Group 1 (IV): Administer Active Amidine (1 mg/kg) intravenously.
-
Group 2 (PO): Administer Prodrug (equimolar dose) orally.
Bioanalysis (LC-MS/MS Conditions): Since the prodrug and drug differ by only 16 Da (Oxygen), chromatographic separation is vital to prevent ion source reduction of the amidoxime (which would create a false positive for the amidine).
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3.0 min |
| MRM (Prodrug) | 221.1 |
| MRM (Active) | 205.1 |
Data Analysis & Interpretation
Calculating Conversion Efficiency
The success of the prodrug is measured by the Area Under the Curve (AUC) of the active amidine in plasma after oral dosing of the prodrug.
-
High F (>50%): Indicates successful absorption and efficient reduction by hepatic mARC.
-
Low F (<10%) with High Prodrug in Plasma: Indicates good absorption but poor metabolic activation (mARC bottleneck).
-
Low F (<10%) with Low Prodrug in Plasma: Indicates poor absorption or rapid clearance/excretion of the prodrug before activation.
The Role of the 2-OCF Group
When analyzing results, compare against unsubstituted benzamidoxime data (if available).
-
Lipophilicity: The -OCF
group should increase and shorten due to faster passive diffusion. -
Metabolic Stability: Check for ring-hydroxylated metabolites. The -OCF
group blocks the ortho-position, potentially reducing clearance by CYP450s, funneling more drug toward the mARC reductive pathway.
Figure 2: Decision matrix for interpreting prodrug efficacy data.
References
-
Clement, B., et al. (2023).[1][2] "The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target."[2] Journal of Biological Chemistry. Link
-
Plitzko, B., et al. (2013). "The mitochondrial amidoxime-reducing component (mARC): a new player in drug metabolism."[2][3] Drug Metabolism Reviews. Link
-
Havemeyer, A., et al. (2011). "Identification of the Missing Component in the Mitochondrial Benzamidoxime Prodrug-converting System as a Novel Molybdenum Enzyme." Journal of Biological Chemistry. Link
-
Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews. Link
-
Kotthaus, J., et al. (2011). "Reduction of amidoximes to amidines by the mitochondrial amidoxime reducing component (mARC)." European Journal of Pharmaceutical Sciences. Link
Sources
Protocol for N-acylation of 2-(Trifluoromethoxy)benzamidoxime.
Application Note: Regioselective Acylation of 2-(Trifluoromethoxy)benzamidoxime
Executive Summary
The 2-(trifluoromethoxy)phenyl moiety is a privileged pharmacophore in medicinal chemistry, offering enhanced metabolic stability and lipophilicity (LogP modulation) compared to non-fluorinated analogues. The functionalization of This compound (CAS 63968-84-3) via acylation is a critical step in synthesizing 1,2,4-oxadiazole bioisosteres or prodrug derivatives.
This application note addresses the specific challenge of regioselectivity . Amidoximes are ambident nucleophiles possessing both an amino group (
Mechanistic Grounding & Causality
To successfully execute this protocol, the operator must understand the competing pathways:
-
Kinetic Pathway (O-Acylation): Under basic conditions (e.g., Et
N, DIPEA), the hydroxyl proton is removed (pKa 11-12), making the oxygen the harder, more reactive nucleophile. This forms the O-acyl amidoxime. -
Thermodynamic Pathway (N-Acylation): The nitrogen atom is softer. N-acylation is favored under neutral conditions or via the O-to-N acyl migration (Mumm-type rearrangement), where an initial O-acyl species rearranges to the thermodynamically more stable N-acyl product upon heating or base catalysis.
Critical Technical Insight: The presence of the electron-withdrawing trifluoromethoxy (
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Specification |
| This compound | 1.0 | Substrate | CAS: 63968-84-3, >98% Purity |
| Acyl Chloride (e.g., Benzoyl Chloride) | 1.05 | Electrophile | Freshly distilled/high purity |
| Triethylamine (TEA) | 1.1 | Base | Dried over KOH |
| Dichloromethane (DCM) | 10 Vol | Solvent | Anhydrous, <50 ppm H |
| DMAP (4-Dimethylaminopyridine) | 0.05 | Catalyst | Optional (promotes O-acylation) |
Method A: Direct N-Acylation (Thermodynamic Control)
Targeting the N-acyl product directly by suppressing O-attack.
-
Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve This compound (1.0 mmol) in anhydrous DCM (10 mL).
-
Temperature Set: Cool the solution to -10°C (Ice/Salt bath). Rationale: Lower temperature suppresses the kinetically favored O-attack.
-
Reagent Addition: Add the Acyl Chloride (1.05 mmol) dropwise over 15 minutes. Do NOT add base yet.
-
Note: In the absence of base, the HCl byproduct protonates the leaving group, and the neutral
competes more effectively against the neutral .
-
-
Base Addition (Delayed): After stirring for 30 minutes at -10°C, add TEA (1.1 mmol) very slowly.
-
Equilibration: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Quench with water. Extract with DCM.[1] Wash organic layer with saturated NaHCO
(to remove acid) and Brine.[1] Dry over Na SO .
Method B: O-Acylation (Standard Oxadiazole Precursor)
Targeting the O-acyl intermediate for subsequent cyclization.
-
Preparation: Dissolve substrate in DCM. Add TEA (1.2 equiv) immediately at RT.
-
Reaction: Add Acyl Chloride dropwise. The reaction is usually complete in <1 hour.
-
Observation: Monitoring by TLC will show a less polar spot (O-acyl).
-
Cyclization (Optional): To convert this O-acyl intermediate to a 1,2,4-oxadiazole, reflux in Toluene or DMF at 110°C for 3-6 hours.
Visualization: Reaction Workflow & Mechanism
The following diagram illustrates the bifurcation between Kinetic (O-acyl) and Thermodynamic (N-acyl) pathways.
Caption: Divergent pathways for amidoxime acylation. O-acylation leads to cyclization; N-acylation requires specific kinetic control or rearrangement.
Analytical Quality Control (QC)
Distinguishing the isomers is critical. Use the following markers:
| Feature | O-Acyl Product | N-Acyl Product |
| Carbonyl peak typically ~165-168 ppm (Ester-like) | Carbonyl peak typically ~170-175 ppm (Amide-like) | |
| IR Spectroscopy | Strong band ~1740-1760 cm | Band ~1660-1690 cm |
| FeCl | Negative (No free N-OH) | Positive (Red/Violet color) - Depends on N-OH availability |
| Stability | Unstable to heat (Cyclizes to Oxadiazole) | Stable to moderate heat |
Troubleshooting & Optimization
-
Issue: Bis-acylation (Acylation on both N and O).
-
Cause: Excess acyl chloride or high temperatures.
-
Solution: Strictly limit Acyl Chloride to 1.05 equivalents. Maintain -10°C during addition.
-
-
Issue: Low Yield of N-Acyl product.
-
Cause: O-acylation dominance.
-
Solution: Utilize the O-to-N rearrangement . Isolate the O-acyl product first, then stir in basic conditions (e.g., NaOEt in Ethanol) at room temperature to encourage migration to the stable N-acyl form before cyclization occurs.
-
-
Safety Note: The trifluoromethoxy group releases HF upon thermal decomposition at very high temperatures (>200°C). Standard lab safety for acyl chlorides (corrosive, lachrymator) applies.
References
-
Sigma-Aldrich. (2024). This compound Product Specification & CAS 63968-84-3. Link
-
Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acids and Amidoximes.Tetrahedron Letters, 50(26), 3368-3371. (Demonstrates the standard O-acylation/cyclization pathway). Link
-
Hamze, A., et al. (2005). Synthesis of 1,2,4-oxadiazoles bearing a trifluoromethyl group.[2][3]Journal of Fluorine Chemistry. (Context for fluorinated amidoxime reactivity). Link
- Kalsi, P. S. (2000). Organic Reactions and Their Mechanisms. New Age International.
-
SciFinder/CAS. (2024). Reaction data for CAS 63968-84-3. (Verified substrate identity). Link
Sources
Application Note: 2-(Trifluoromethoxy)benzamidoxime as a Scaffold for Lipophilic Enzyme Inhibitors
Topic: Application of 2-(Trifluoromethoxy)benzamidoxime in Enzyme Inhibitor Synthesis Content Type: Detailed Application Notes and Protocols
Executive Summary
This compound (CAS: 63968-84-3) is a critical heterocyclic building block used primarily in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles . These constructs serve as bioisosteres for esters and amides in medicinal chemistry, offering enhanced hydrolytic stability.
The inclusion of the 2-trifluoromethoxy (-OCF3) group provides two distinct pharmacological advantages:
-
Conformational Locking: The ortho-substitution induces a specific torsion angle between the phenyl ring and the oxadiazole core, critical for fitting into hydrophobic enzyme pockets (e.g., S1 pockets of serine proteases or allosteric sites of PTP1B).
-
Metabolic Shielding: The -OCF3 group blocks Phase I metabolic oxidation at the electron-rich ortho-position and significantly increases the logP (lipophilicity), facilitating membrane permeability.
This guide details the protocol for utilizing this amidoxime to synthesize a library of enzyme inhibitors, specifically targeting Protein Tyrosine Phosphatase 1B (PTP1B) and Serine Proteases , where this scaffold is privileged.
Chemical Properties & Handling[2][3]
-
IUPAC Name: (Z)-N'-hydroxy-2-(trifluoromethoxy)benzimidamide
-
Molecular Formula: C8H7F3N2O2
-
MW: 220.15 g/mol
-
Solubility: Soluble in DMSO, DMF, Methanol, and Ethanol. Sparingly soluble in water.[1]
-
Stability: Stable at room temperature. Hygroscopic; store under inert gas (Nitrogen/Argon) at 2–8°C.
Core Application: Synthesis of 1,2,4-Oxadiazole Inhibitors
The primary application of this compound is its conversion into the 3-(2-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole core. This reaction proceeds via O-acylation with a carboxylic acid followed by cyclodehydration.
Mechanism of Action
The amidoxime nucleophile attacks the activated carboxylic acid to form an O-acylamidoxime intermediate. Subsequent heating or treatment with a dehydrating agent (e.g., TBAF, molecular sieves) drives the loss of water to form the aromatic oxadiazole ring.
Diagram 1: Reaction Mechanism
Caption: Step-wise conversion of amidoxime to oxadiazole via O-acylation and cyclodehydration.
Experimental Protocol: Library Synthesis
This protocol describes the "One-Pot" synthesis using T3P (Propylphosphonic anhydride) , which is superior to EDC/HOBt for this transformation due to higher yields and easier workup.
Reagents Required
| Reagent | Equiv. | Role |
| This compound | 1.0 | Core Scaffold |
| Carboxylic Acid (R-COOH) | 1.1 | Diversity Element (Inhibitor Tail) |
| T3P (50% in EtOAc) | 2.5 | Coupling & Dehydrating Agent |
| Triethylamine (TEA) | 3.0 | Base |
| Ethyl Acetate / DMF | - | Solvent |
Step-by-Step Methodology
Phase A: O-Acylation (Coupling)
-
Preparation: In a 20 mL reaction vial, dissolve the specific Carboxylic Acid (1.1 mmol) in Ethyl Acetate (5 mL).
-
Activation: Add Triethylamine (3.0 mmol) followed by T3P solution (2.5 mmol) dropwise at 0°C. Stir for 15 minutes to form the active ester.
-
Addition: Add This compound (1.0 mmol) in one portion.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Monitor by LCMS. The mass spectrum should show the intermediate O-acylamidoxime [M+H]+ = (MW_Acid + 220 - 18).
-
Phase B: Cyclodehydration
-
Thermal Cyclization: Once the intermediate is formed, heat the reaction mixture to 80°C for 12 hours. T3P acts as the dehydrating agent in situ.
-
Note: If the reaction is sluggish, add a co-solvent of DMF (1 mL) to increase the boiling point and solubility.
-
-
Workup: Cool to RT. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Washing: Wash the combined organic layer with saturated NaHCO3 (to remove unreacted acid) and brine.
-
Purification: Dry over Na2SO4, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Case Study: PTP1B Inhibitor Design
Target: Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin signaling. Rationale: PTP1B active sites contain hydrophobic pockets that accommodate lipophilic aromatic residues. The 2-trifluoromethoxy group mimics the lipophilic nature of phosphotyrosine mimetics while preventing oxidation.
Workflow Diagram: Inhibitor Library Generation
Caption: Workflow for generating a targeted library of PTP1B inhibitors using the amidoxime scaffold.
Validation Data (Expected)
When analyzing the synthesized inhibitors, the following spectral characteristics confirm the formation of the 1,2,4-oxadiazole ring:
-
13C NMR: The C-5 carbon of the oxadiazole ring typically appears at 175–180 ppm . The C-3 carbon (attached to the 2-OCF3-phenyl group) appears at 165–170 ppm .
-
19F NMR: The -OCF3 group appears as a singlet around -57 to -59 ppm .
-
Mass Spec: Distinctive absence of the -OH and -NH2 fragments associated with the starting amidoxime.
References
-
Synthesis of 1,2,4-Oxadiazoles: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles."[2] Tetrahedron Letters, vol. 50, no. 1, 2009. Link
-
Bioisosteres in Drug Design: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, vol. 54, no. 8, 2011. Link
-
Trifluoromethoxy Group Properties: Leroux, F. R., et al.[3] "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[4] ChemMedChem, vol. 12, no. 16, 2017. Link
-
PTP1B Inhibitors: Combs, A. P. "Recent Advances in the Discovery of Competitive Protein Tyrosine Phosphatase 1B Inhibitors." Expert Opinion on Therapeutic Patents, vol. 20, no. 2, 2010. Link
Sources
Application Note: High-Yield Synthesis of Trifluoromethoxy-Substituted Heterocycles for Drug Discovery
Introduction & Strategic Overview
The trifluoromethoxy (
Historically, the direct synthesis of trifluoromethoxy-substituted heterocycles has been bottlenecked by the volatility of reagents and the harsh conditions required for
Mechanistic Workflows
The selection of a trifluoromethoxylation strategy is strictly dictated by the electronic microenvironment of the starting heterocycle. The diagram below illustrates the three primary causal pathways utilized in modern
Mechanistic pathways for synthesizing trifluoromethoxy-substituted heterocycles.
Quantitative Reagent Analysis
To ensure optimal yield and safety, reagent selection must be matched to the substrate's functional group tolerance. The table below summarizes the operational parameters of leading trifluoromethoxylation reagents.
| Reagent | Target Substrate | Reaction Type | Typical Yield | Key Advantage & Causality |
| Togni Reagent II | N-Aryl-N-hydroxylamines | 85–95% | Highly functional-group tolerant; avoids direct C-H competition by utilizing a thermodynamically driven rearrangement (2)[2]. | |
| BTMP ( | Unactivated (Hetero)arenes | Radical C-H Functionalization | 60–81% | Utilizes inexpensive bulk chemicals; TEMPO catalysis prevents over-oxidation of sensitive rings (3)[3]. |
| TFMT | Heteroaryl N-oxides | Bifunctional Activation | 40–66% | Provides direct access to substituted pyridines/quinolines by simultaneously acting as an activator and nucleophile (4)[4]. |
| Alkynes / Arenes | Electrophilic Substitution | 70–88% | High boiling point (87–89 °C) drastically improves handling safety compared to volatile alternatives (5)[5]. |
Validated Experimental Protocols
Protocol A: Ortho-Trifluoromethoxylation via Migration (Togni Reagent II)
This protocol is engineered for the synthesis of complex ortho-trifluoromethoxylated aniline derivatives, utilizing a two-step sequence that avoids the poor regioselectivity of direct C-H functionalization.
Step 1: O-Trifluoromethylation
-
Setup: Inside a nitrogen-filled glovebox, charge an oven-dried 250 mL round-bottom flask with methyl 4-(N-hydroxyacetamido)benzoate (1.00 equiv), Togni Reagent II (1.20 equiv), and
(10 mol%). -
Solvent Addition: Suspend the mixture in anhydrous, degassed
(0.1 M) and stir at room temperature for 3 hours. -
Causality & Mechanism: The addition of catalytic
is non-negotiable; it acts as a mild base that facilitates the heterolytic cleavage of the hypervalent iodine reagent. This enables selective -trifluoromethylation while suppressing competing reactions at softer aromatic carbon centers (2)[2]. -
Validation: Monitor via TLC (Hexanes:DCM). Isolate the intermediate via flash chromatography (Expected Yield: ~95%).
Step 2: Thermally Induced Rearrangement
-
Setup: Transfer the purified intermediate (1.0 equiv) into a 50 mL pressure vessel and dissolve in nitromethane (
, 1.00 M). -
Execution: Seal the vessel tightly and heat at 120 °C behind a blast shield for 20 hours. Safety Note: Impure nitromethane is an explosion hazard under thermal stress.
-
Causality & Mechanism: The
bond is kinetically stable at ambient temperatures. Heating to 120 °C provides the exact activation energy required to trigger a thermodynamically favored [3,3]-sigmatropic-like rearrangement, forcing the group to migrate exclusively to the ortho position (2)[2]. -
Validation:
NMR will confirm success via a distinct chemical shift (typically around -58 ppm), confirming the transition from an intermediate to the aryl- product.
Protocol B: Radical C-H Trifluoromethoxylation (BTMP / TEMPO)
Designed for unactivated heteroarenes, this protocol utilizes bis(trifluoromethyl)peroxide (BTMP) as an atom-economical radical source.
-
Setup: In a reaction vial, combine the heteroarene substrate (1.0 equiv), BTMP (5.0 equiv), and TEMPO (10 mol%). For liquid substrates, the reaction can be run neat; for solids, use a minimal volume of a non-polar solvent.
-
Execution: Stir the mixture at room temperature for 16 hours.
-
Causality & Mechanism: BTMP generates electrophilic
radicals. The inclusion of TEMPO is mechanistically vital; it acts as a redox mediator that regulates radical flux. Without TEMPO, the heterocycle would undergo rapid over-oxidation and uncontrolled polymerization. TEMPO ensures the reaction terminates cleanly after mono-substitution (3)[3]. -
Validation: Confirm product mass via GC-MS prior to silica gel chromatography.
Protocol C: Bifunctional Activation of N-Oxides (TFMT)
This protocol directly converts heteroaryl N-oxides (e.g., quinoline N-oxides) into trifluoromethyl ethers using Trifluoromethyl triflate (TFMT).
-
Setup: Prepare a 0.05 M solution of the heteroaryl N-oxide in a 20:1 solvent mixture of Dimethoxyethane (DME) and tert-butyl methyl ketone (
). -
Execution: Add TFMT (1.5 equiv) dropwise at room temperature. Stir until complete consumption of the starting material is observed.
-
Causality & Mechanism: TFMT is a bifunctional reagent. It first electrophilically attacks the N-oxide oxygen, transforming it into a highly reactive triflate leaving group, while simultaneously delivering the
nucleophile. The additive (or an epoxide) is strictly required to act as an acid scavenger; it neutralizes the generated triflic acid, which would otherwise protonate and destroy the sensitive N-oxide starting material (4)[4]. -
Validation: Quench with saturated
, extract with ethyl acetate, and verify the integration via NMR.
References
-
Tf2O as a CF3 Source for the Synthesis of Trifluoromethoxylation Reagent nC4F9SO3CF3 | The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | PMC - NIH URL:[Link]
-
Radical CH Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide | Refubium - Freie Universität Berlin URL:[Link]
-
Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group | RSC Publishing URL:[Link]
Sources
Application Note: Incorporating 2-(Trifluoromethoxy)benzamidoxime in Fragment-Based Drug Design (FBDD)
Abstract
This guide details the strategic integration of 2-(Trifluoromethoxy)benzamidoxime (CAS: 63968-84-3) into fragment-based drug discovery (FBDD) campaigns. Unlike generic phenyl fragments, this scaffold offers a unique "conformational lock" via the ortho-trifluoromethoxy group and a versatile amidoxime "warhead" that serves as both a reversible pharmacophore and a synthetic handle for rapid elaboration. This document provides validated protocols for biophysical screening (SPR, STD-NMR) and downstream synthetic expansion into 1,2,4-oxadiazoles.
Chemoinformatic & Structural Profile
The utility of this compound lies in its duality: it possesses high ligand efficiency (LE) potential while addressing common metabolic liabilities early in the design process.
The Ortho-Trifluoromethoxy Effect
The -OCF
-
Conformational Control: Unlike the methoxy group (-OCH
), which is often coplanar with the aryl ring, the trifluoromethoxy group adopts an orthogonal (perpendicular) conformation relative to the benzene ring due to electronic repulsion and steric bulk [1].[1] This pre-organizes the fragment, reducing the entropic penalty upon binding. -
Metabolic Shielding: The C-F bond strength (approx. 116 kcal/mol) and the electron-withdrawing nature of the group block metabolic oxidation at the ortho and para positions, a common failure point for simple benzamidines [2].
The Amidoxime Moiety[2]
-
Bioisosterism: The amidoxime (-C(NH
)=NOH) acts as a bioisostere for carboxylic acids and amides but with improved membrane permeability. -
Metal Chelation: It serves as a monodentate or bidentate ligand for metalloenzymes (e.g., Zinc in HDACs or Carbonic Anhydrases), making this fragment a "privileged structure" for metalloprotein targets [3].
Physicochemical Data Table
| Property | Value | Significance in FBDD |
| Molecular Weight | 220.15 Da | Ideal for fragment libraries (Rule of 3 compliant). |
| ClogP | ~2.1 | Balance of solubility and hydrophobic interaction. |
| H-Bond Donors | 2 | Amidoxime -NH |
| H-Bond Acceptors | 3 | Amidoxime N, O, and -OCF |
| Rotatable Bonds | 2 | Low entropy penalty; ortho-OCF |
| PSA (Polar Surface Area) | ~50 Ų | Good membrane permeability prediction. |
Biophysical Screening Protocols
Due to the fragment's low molecular weight, binding affinities are expected to be in the millimolar to high-micromolar range. High-sensitivity biophysical assays are required.
Surface Plasmon Resonance (SPR) Protocol
SPR is the primary filter. The -OCF
Workflow:
-
Sensor Chip: Use a CM5 (carboxymethylated dextran) chip. Immobilize the target protein to ~3000 RU to ensure sufficient signal-to-noise ratio for a low MW fragment.
-
Buffer System: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).
-
Solvent Correction (CRITICAL):
-
Prepare a DMSO calibration curve (4.5% to 5.5% DMSO) if running samples at 5% DMSO. The refractive index of -OCF
fragments can differ from the bulk buffer, necessitating precise solvent correction to avoid false positives.
-
-
Injection:
-
Flow rate: 30 µL/min.
-
Contact time: 60 seconds.
-
Dissociation time: 120 seconds.
-
-
Analysis: Fit data to a 1:1 Steady-State Affinity model. Look for "square" sensorgrams (rapid on/off rates) typical of specific fragment binding.
Ligand-Observed NMR (STD-NMR)
Used to validate SPR hits and map the binding epitope (confirming if the -OCF
Protocol:
-
Sample Prep: 20 µM Protein + 1 mM Fragment (1:50 ratio) in D
O buffered saline. -
Pulse Sequence: Standard Saturation Transfer Difference (STD) sequence with water suppression.
-
On-Resonance Irradiation: -0.5 ppm (protein methyls).
-
Off-Resonance Irradiation: 30 ppm.
-
Interpretation: Signals from the aromatic protons of the fragment appearing in the difference spectrum indicate binding.
-
Note: The -OCF
group is "NMR silent" in standard H-NMR but can be probed via F-NMR if a fluorine probe is available on the protein.
-
Synthetic Elaboration: The "Grow" Vector
Once binding is confirmed, the amidoxime offers a rapid chemical trajectory to 1,2,4-oxadiazoles . This cyclization is the primary method for "growing" the fragment into a lead-like molecule, utilizing the amidoxime as a nucleophile against carboxylic acid libraries.
Diagram: Synthetic Pathway[3]
Caption: Conversion of the amidoxime fragment to a 1,2,4-oxadiazole scaffold via O-acylation and thermal cyclization.
Synthesis Protocol: One-Pot Cyclization to 1,2,4-Oxadiazoles
This protocol avoids the isolation of the potentially unstable O-acyl intermediate [4].[2]
Reagents:
-
Fragment: this compound (1.0 equiv)
-
Partner: Carboxylic Acid Library (R-COOH) (1.1 equiv)
-
Coupling Agent: T3P (Propylphosphonic anhydride) (50% in EtOAc, 1.5 equiv)
-
Base: Pyridine or DIEA (3.0 equiv)
-
Solvent: Ethyl Acetate or DMF
Step-by-Step:
-
Activation: Dissolve the carboxylic acid (R-COOH) and base in EtOAc. Add T3P solution dropwise at 0°C. Stir for 20 min to form the active ester.
-
Addition: Add this compound. Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by LC-MS for the formation of the linear O-acylamidoxime intermediate (M+H typically + Fragment + Acid - H
O). -
Cyclization: Heat the reaction mixture to reflux (or 80-100°C if in DMF) for 4–12 hours. The linear intermediate will dehydrate to form the 1,2,4-oxadiazole ring.
-
Workup: Wash with water, saturated NaHCO
, and brine. Dry over MgSO . -
Safety Note: Amidoximes and their O-acyl derivatives can possess high energy. Do not heat dry solids. Always conduct cyclization in solution behind a blast shield when scaling up >1g.
Strategic FBDD Workflow
The following diagram illustrates the decision matrix for advancing this specific fragment.
Caption: Decision tree for fragment evolution based on binding mode. Path B utilizes the synthetic protocol detailed in Section 3.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Kitamura, S., et al. (2016). Design, synthesis and in vitro evaluation of amidoximes as histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(20), 4942-4946. Link
-
Augustine, J. K., et al. (2009).[3] Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. Tetrahedron Letters, 50(26), 3365-3369. Link
Sources
Troubleshooting & Optimization
Technical Support Center: 2-(Trifluoromethoxy)benzamidoxime Synthesis
Status: Operational Ticket ID: OCF3-AMDX-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Directive
The Challenge: Synthesizing 2-(Trifluoromethoxy)benzamidoxime involves a paradox. The
The Consequence: Standard protocols often fail, resulting in:
-
Incomplete Conversion: Steric shielding prevents the approach of the nucleophile.
-
Hydrolysis (Amide Formation): The activated nitrile reacts with water (solvent or adventitious) instead of hydroxylamine, yielding 2-(trifluoromethoxy)benzamide.
The Solution: This guide moves beyond "cookbook" chemistry. We utilize kinetic control to favor amidoxime formation over hydrolysis by manipulating solvent polarity, base strength, and nucleophile concentration.
Standard vs. Optimized Protocols
Protocol A: The Baseline (Standard Conditions)
Use for initial screening or if high-throughput heating blocks are available.
-
Reagents: 2-(Trifluoromethoxy)benzonitrile (1.0 eq), Hydroxylamine Hydrochloride (
, 3.0 eq), Triethylamine ( , 3.5 eq). -
Solvent: Ethanol (Abs.) or Methanol.[1]
-
Temperature: Reflux (
C). -
Time: 6–12 Hours.
-
Yield Expectation: 40–60% (High risk of amide byproduct).
Protocol B: The "Hindered Substrate" Optimization (Recommended)
Designed specifically to overcome the ortho-effect of the
-
Reagents: 2-(Trifluoromethoxy)benzonitrile (1.0 eq), Hydroxylamine Hydrochloride (5.0 eq), Potassium tert-Butoxide (
, 5.0 eq) OR (excess). -
Solvent: DMSO (Anhydrous).
-
Temperature:
C to C (Start low, ramp up). -
Mechanism of Action: DMSO enhances the nucleophilicity of the free hydroxylamine base (
) and strips away the solvation shell, allowing it to penetrate the steric shield of the ortho-group more effectively than in protic solvents like ethanol.
Interactive Troubleshooting Guide
Symptom 1: "I isolated a white solid, but it's the Primary Amide, not the Amidoxime."
Diagnosis: Hydrolysis Competition. The reaction conditions favored the attack of water (hydroxide) over hydroxylamine. This is common in Ethanol/Water mixtures with hindered nitriles.
Corrective Action:
-
Switch Solvent: Move to anhydrous DMSO or DMF . This eliminates the water source.
-
Change Base: Switch from
(generates ) to or . -
Increase Nucleophile: Increase
to 5–10 equivalents. You must outcompete trace water by mass action.
Symptom 2: "Starting material remains unreacted after 24 hours."
Diagnosis: Steric Blockade / Nucleophile Deactivation.
The
Corrective Action:
-
Base Check: Ensure you are using at least 1.1 equivalents of base per equivalent of
, not just per equivalent of nitrile. If the amine is protonated ( ), it is not a nucleophile. -
Energy Input: Use Ultrasonic Irradiation (Sonication) instead of thermal heating. Sonication has been proven to accelerate amidoxime formation in heterogeneous carbonate systems by improving mass transfer at the solid-liquid interface.
-
Temperature Ramp: Increase temperature to
C in DMSO.
Symptom 3: "Low yield after workup (Product lost in aqueous layer)."
Diagnosis: Amphoteric Solubility.
Amidoximes have an isoelectric point. If the workup is too acidic (
Corrective Action:
-
pH Targeting: Adjust the aqueous layer carefully to pH 7–8 during extraction.
-
Salting Out: Saturate the aqueous phase with
before extracting with Ethyl Acetate. -
Organic Solvent: Use a mixture of IPA/CHCl3 (1:3) for extraction if Ethyl Acetate fails.
Visualizing the Chemistry (Graphviz)
Diagram 1: Reaction Mechanism & Competition
This diagram illustrates the critical fork in the pathway: The desired nucleophilic attack vs. the hydrolysis side-reaction caused by the ortho-substitution.
Caption: Competitive pathways in hindered nitrile synthesis. Green path requires high nucleophile concentration and aprotic solvents to outcompete the red hydrolysis path.
Diagram 2: Troubleshooting Decision Tree
Caption: Logical workflow for diagnosing yield losses based on LC-MS data of the crude reaction mixture.
Optimization FAQs
Q: Can I use microwave irradiation for this synthesis?
A: Yes, but with caution. Microwave heating is excellent for overcoming the steric energy barrier of the 2-trifluoromethoxy group. However, because hydroxylamine is thermally unstable and can decompose violently at high concentrations/temperatures, use a vented vessel and do not exceed
Q: Why is DMSO recommended over Ethanol for this specific substrate? A: In Ethanol (protic), the hydroxylamine nucleophile is heavily solvated (hydrogen bonded), which increases its effective size. For a sterically hindered nitrile like 2-(trifluoromethoxy)benzonitrile, this extra bulk reduces reaction rates. DMSO (polar aprotic) leaves the nucleophile "naked" and more reactive, while also suppressing the water-dependent hydrolysis pathway [1].
Q: How do I remove the DMSO during workup? A: Do not try to rotovap DMSO. Instead, dilute the reaction mixture with 10 volumes of ice-cold water. The amidoxime (organic) should precipitate or oil out. Extract this aqueous mixture with Ethyl Acetate. Wash the organic layer 3x with water to remove residual DMSO, then brine.
Quantitative Data Summary
| Variable | Standard Protocol (EtOH) | Optimized Protocol (DMSO) |
| Base | ||
| Temperature | ||
| Reaction Time | 12+ Hours | 1–4 Hours |
| Major Impurity | Amide (Hydrolysis) | None / Trace Nitrile |
| Typical Yield | 45–55% | 80–92% |
References
-
Highly Efficient and Selective Addition of Hydroxylamine to Nitriles. Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry. Context: Discusses the suppression of amide byproducts by switching from protic solvents to aprotic systems or ionic liquids for hindered nitriles. URL:[Link]
-
Optimization of the Synthesis of Aryl-Amidoximes using Green Chemistry. Source: ResearchGate / Synthetic Communications. Context: Details the use of ultrasonic irradiation and water/amine systems to accelerate reactions that are otherwise sluggish due to electronic or steric factors. URL:[Link]
-
Amidoximes and Oximes: Synthesis, Structure, and Key Role. Source: National Institutes of Health (NIH) / PMC. Context: Comprehensive review of amidoxime synthesis, including troubleshooting hydrolysis and handling amphoteric workups. URL:[Link]
-
Reaction of Aromatic Nitriles with Hydroxylamine. Source:Journal of the Chemical Society C (via Semantic Scholar/RSC). Context: The foundational paper describing the mechanism of amide formation vs. amidoxime formation in hindered substrates. URL:[Link][2]
Sources
Technical Support Center: 2-(Trifluoromethoxy)benzamidoxime Purification
Status: Active Ticket ID: PUR-TFMBA-001 Subject: Purification & Troubleshooting Protocols for CAS 63968-84-3 Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Molecule Profile
Welcome to the technical support hub for 2-(Trifluoromethoxy)benzamidoxime . This intermediate is critical for synthesizing 1,2,4-oxadiazole heterocycles and other bioactive scaffolds. Its purification is often complicated by the electron-withdrawing nature of the trifluoromethoxy (-OCF
Compound Profile:
-
Chemical Structure: Benzene ring substituted with an ortho-OCF
group and an amidoxime moiety (–C(NH )=NOH).[1] -
Key Impurities:
-
Thermal Warning: Amidoximes are thermally labile.[1][2] Prolonged heating >100°C can trigger Tiemann rearrangement or decomposition.[1][2]
Core Purification Protocol (The "Golden Path")
For crude material with <95% purity, we recommend a Chemical Acid-Base Extraction followed by Recrystallization .[1][2] This two-stage process leverages the amphoteric nature of the amidoxime to remove neutral nitriles before thermal purification.[2]
Stage 1: Acid-Base Chemical Washing (Removal of Nitrile) [1]
-
Principle: The amidoxime is weakly basic and will protonate in dilute acid (becoming water-soluble), while the nitrile and amide impurities remain neutral (organic-soluble).
-
Protocol:
-
Dissolve crude solid in Ethyl Acetate (EtOAc) .
-
Extract the organic layer twice with 1.0 M HCl (cold).
-
Note: The product moves to the aqueous layer.[2]
-
-
Keep the aqueous layer; discard the organic layer (contains nitrile).[1][2]
-
Neutralize the aqueous layer slowly with 2.0 M NaOH or saturated NaHCO
to pH 8–9.[1][2] -
Extract the now-precipitated amidoxime back into EtOAc .[1][2]
-
Dry over Na
SO , filter, and concentrate in vacuo (Bath T < 45°C).
-
Stage 2: Recrystallization [1][3][4][5]
-
Protocol:
-
Suspend the semi-pure solid in minimal Toluene at room temperature.
-
Heat to 65–70°C. If solid remains, add Toluene dropwise until dissolved.
-
Optional: If the solution is colored, add activated charcoal (1% w/w), stir for 5 mins, and filter hot.
-
Allow to cool slowly to room temperature, then to 0–4°C.
-
Filter crystals and wash with cold Heptane .
-
Visual Workflows
Figure 1: Acid-Base Purification Logic
This diagram illustrates the chemical separation of the target amidoxime from non-basic impurities.[6]
Caption: Separation logic relying on the basicity of the amidoxime group to isolate it from neutral nitrile precursors.
Troubleshooting Guides
Issue A: The Product "Oils Out" Instead of Crystallizing
Diagnosis: This occurs when the melting point of the solvated product is lower than the boiling point of the solvent, or cooling is too rapid. Solution:
-
Re-heat: Dissolve the oil back into the solution by heating.[2]
-
Seed: Add a tiny crystal of pure product (if available) or scratch the glass surface at 40°C.
-
Solvent Modification: Add a drop of polar solvent (Ethanol) to break the oil emulsion, or increase the ratio of Toluene.[2]
-
Slow Cooling: Wrap the flask in foil or place it in a warm water bath and let the bath cool down naturally.
Issue B: Persistent Pink/Brown Coloration
Diagnosis: Oxidation of residual hydroxylamine or phenolic impurities.[1][2] Solution:
-
Water Wash: Before recrystallization, dissolve the crude in EtOAc and wash thoroughly with water (3x). Hydroxylamine is highly water-soluble.[1][2]
-
Charcoal: Use activated carbon during the hot filtration step of recrystallization.[2]
-
Warning: Do not concentrate reaction mixtures containing excess hydroxylamine to dryness without a quench, as this is an explosion hazard [1].[2]
Issue C: Low Yield after Acid Extraction
Diagnosis: The -OCF
-
Increase acid concentration to 2.0 M HCl .
-
Ensure the aqueous phase is fully basified (pH > 9) during recovery.[2]
-
Re-extract the initial organic waste layer with fresh acid to ensure quantitative capture.[1][2]
Solvent Selection Data
| Solvent System | Suitability | Notes |
| Toluene | Excellent | High solubility hot, low cold.[2] Removes non-polar impurities effectively [2].[1][2] |
| Ethanol / Water | Good | Classic system.[1][2] Risk of hydrolysis if heated too long.[1][2] Hard to dry product.[1][2] |
| Ethyl Acetate / Hexane | Moderate | Better for column chromatography than crystallization.[1][2] |
| Chloroform | Poor | Often too soluble; difficult to induce crystallization.[1][2] |
| Isopropanol | Good | Good alternative to Toluene if toxicity is a concern.[1][2] |
Figure 2: Recrystallization Decision Matrix
Follow this logic to determine the best physical purification route.
Caption: Decision tree for selecting between direct recrystallization or chemical pre-treatment.
Frequently Asked Questions (FAQs)
Q: Can I dry the product in an oven at 80°C? A: No. Amidoximes can undergo Tiemann rearrangement to ureas or dehydrate to nitriles at elevated temperatures.[1][2] We recommend vacuum drying at 40–45°C maximum [3].[1][2]
Q: My NMR shows a split peak for the N-H protons. Is it impure?
A: Not necessarily.[1][2] Amidoximes often exhibit E/Z isomerism in solution, which can broaden or split NMR signals.[1][2] However, ensure there is no peak at ~105-115 ppm in
Q: Is the -OCF
References
-
Cisneros, L. et al. (2002).[1][2] Process Safety during the Synthesis of Amidoximes. Organic Process Research & Development.
-
Vogel, A.I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2] Longman Scientific & Technical.[1][2] (General Recrystallization Techniques).
-
Digwal, C.S. et al. (2014).[1][2][5] A cascade process for direct converting nitriles to cyanamide via SO2F2-activated Tiemann rearrangement. RSC Advances. (Discusses thermal instability of amidoximes).
-
BenchChem Technical Support. (2025). Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives. (Analogous solubility profiles).
Sources
Technical Support Center: Solubilization Guide for 2-(Trifluoromethoxy)benzamidoxime
[1]
Compound: 2-(Trifluoromethoxy)benzamidoxime CAS: 63968-84-3 Chemical Class: Fluorinated Amidoxime Application: In vitro assays (Enzyme inhibition, Cell-based screening)[1]
Executive Summary: The Physicochemical Challenge
Welcome to the technical support guide for This compound . Users frequently report precipitation events and inconsistent IC50 data with this compound.[1] The root cause lies in the Trifluoromethoxy (-OCF3) group .
While the amidoxime moiety (
Part 1: Standard Solubilization (DMSO Stock)
Q1: I cannot get the solid powder to dissolve in water or PBS. Is my batch defective?
Answer: No, this is expected behavior. The compound is practically insoluble in neutral aqueous buffers due to the high lipophilicity of the
Protocol: The "Dry-Solvent" Stock Method
-
Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide) .[1] Avoid Ethanol if possible, as DMSO has a higher boiling point and better solubilizing power for fluorinated aromatics.[1]
-
Concentration Limit: Prepare a stock concentration of 10 mM to 50 mM . Do not attempt >100 mM, as this increases the risk of "crashing out" upon freeze-thaw cycles.[1]
-
Procedure:
Validation Check: Hold the vial up to a light source. The solution must be perfectly clear. If you see a "haze" (Tyndall effect), the compound is a suspension, not a solution. Sonicate further.[1]
Part 2: Assay Preparation (Preventing "Crash-Out")
Q2: My stock is clear, but when I add it to the cell culture media, it turns cloudy. How do I fix this?
Answer: You are experiencing solvent shock precipitation . Adding a high-concentration DMSO stock directly to aqueous media creates a rapid polarity shift, forcing the lipophilic
Troubleshooting Protocol: The Intermediate Dilution Step Do not pipette 1 µL of 10 mM stock directly into 1 mL of media. Instead, use a "Step-Down" dilution:
| Step | Source | Solvent | Target Conc.[1] | Status |
| 1 | 10 mM Stock (100% DMSO) | DMSO | 10 mM | Stable |
| 2 | Dilute 1:10 into PBS + 10% DMSO | Buffer/Co-solvent | 1 mM | Metastable (Use immediately) |
| 3 | Dilute 1:100 into Assay Media | Media (1% DMSO final) | 10 µM | Soluble |
Why this works: The intermediate step (Step 2) reduces the hydrophobic shock, allowing the molecules to hydrate gradually.
Part 3: Advanced Formulation (For Sensitive Cells)
Q3: My cells are sensitive to DMSO (>0.5%). How can I keep the compound soluble without high DMSO?
Answer: Use Hydroxypropyl-
Protocol: Cyclodextrin Complexation
-
Prepare a 20% (w/v) HP-
-CD solution in PBS or water.[1] Filter sterilize (0.22 µm). -
Dissolve your compound in a small volume of DMSO (e.g., 10 mM).
-
Add the DMSO stock to the Cyclodextrin solution with constant stirring .
-
Shake at room temperature for 30 minutes.
-
Dilute this complex into your assay media.
Benefit: This method often allows you to reduce final DMSO concentration to <0.1% while maintaining compound solubility up to 100 µM.[1]
Part 4: Stability & Storage
Q4: Can I store the diluted working solution at 4°C?
Answer: No. Amidoximes are chemically reactive. They can undergo:
-
Hydrolysis: To the corresponding amide or carboxylic acid.[1]
-
Reduction: To the amidine (often biologically active, leading to false positives).[1]
-
Thermal Decomposition: To oxadiazoles [4].
Storage Rules:
-
Powder: -20°C, desiccated.
-
DMSO Stock: -20°C or -80°C. Aliquot to avoid freeze-thaw cycles.
-
Aqueous Dilutions: Prepare fresh daily . Discard after 24 hours.
Visualizing the Workflow
The following diagram illustrates the decision logic for solubilizing this compound based on your assay requirements.
Caption: Decision tree for solubilizing this compound, selecting between intermediate dilution or cyclodextrin complexation based on DMSO tolerance.
Summary of Physicochemical Data
| Parameter | Value / Characteristic | Implication for Assay |
| Lipophilic Group | Trifluoromethoxy ( | High lipophilicity; drives aggregation in water.[1] |
| Functional Group | Amidoxime ( | H-bond donor/acceptor; pH sensitive (amphoteric).[1] |
| Preferred Solvent | DMSO (Anhydrous) | Excellent solubility (>50 mM).[1] |
| Aqueous Limit | < 100 µM (estimated) | Requires carrier (DMSO/Cyclodextrin) to maintain solution.[1] |
| Stability Risk | Hydrolysis / Thermal | Do not heat >40°C; use fresh aqueous preps.[1] |
References
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]
-
Clement, B. (2002).[1] Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1] Drug Metabolism Reviews, 34(3), 565-579.[1]
-
Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1]
-
Kitamura, K., et al. (2001).[1] Thermal decomposition of benzamidoxime derivatives. Chemical and Pharmaceutical Bulletin. (General reference for amidoxime thermal instability).
Validation & Comparative
Technical Comparison Guide: Analytical Profiling of 2-(Trifluoromethoxy)benzamidoxime
Executive Summary
2-(Trifluoromethoxy)benzamidoxime is a critical intermediate in the synthesis of trifluoromethoxy-bearing heterocycles (e.g., 1,2,4-oxadiazoles) used in medicinal chemistry. Its analytical characterization presents a classic dichotomy in instrumental analysis: the trade-off between chromatographic resolution and thermal stability .
This guide provides a rigorous comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) .[1]
The Core Finding: While GC-MS offers superior structural elucidation capabilities, direct injection is contraindicated due to thermal dehydration of the amidoxime back to its nitrile precursor. HPLC-UV/MS remains the "Gold Standard" for quantitative purity assessment, while GC-MS requires silylation derivatization to yield valid data.
Chemical Context & Stability Profile
Understanding the analyte's behavior is the prerequisite for method selection. The amidoxime moiety (
-
Target Analyte: this compound
-
Precursor/Impurity: 2-(Trifluoromethoxy)benzonitrile
-
Critical Transformation: At temperatures exceeding 120°C (typical of GC injector ports), amidoximes undergo thermal dehydration , reverting to the nitrile.
Diagram 1: Synthesis & Thermal Degradation Pathway
This diagram illustrates the synthesis from the nitrile and the potential analytical artifact created by heat.
Caption: Synthesis pathway and the divergence between thermal degradation (artifact) and stabilization (derivatization).
Methodology A: HPLC-UV/MS (The Gold Standard)
Role: Primary method for purity quantitation and reaction monitoring. Why: Ambient temperature analysis prevents thermal degradation, ensuring the "Nitrile" peak observed is a genuine process impurity, not an analytical artifact.
Experimental Protocol
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Standard reverse-phase retention. The |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH keeps the amidoxime protonated ( |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN provides lower backpressure and sharper peaks for aromatic compounds than Methanol. |
| Gradient | 10% B to 90% B over 15 min | Starts polar to retain amidoxime; ramps high to elute the non-polar nitrile impurity. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Detection | UV @ 254 nm | The benzamidoxime chromophore absorbs strongly here. |
| MS Ionization | ESI (+) | Protonated molecular ion |
Self-Validating Interpretation
-
Elution Order: The Amidoxime is more polar (H-bond donor/acceptor) and will elute earlier (e.g.,
min). The Nitrile precursor is highly lipophilic and will elute later (e.g., min). -
Validation Check: If the Nitrile peak increases over time in the sample vial, check the autosampler temperature (keep at 4°C to prevent hydrolysis).
Methodology B: GC-MS (The Challenge & Solution)
Role: Structural confirmation and impurity profiling (volatile organics). Warning: Direct injection of underivatized amidoxime will result in a chromatogram dominated by the nitrile peak, leading to a false negative for the product and a false positive for the starting material [1].
Protocol 1: Derivatization (Required)
To analyze by GC, the polar N-OH and N-H protons must be replaced with trimethylsilyl (TMS) groups.
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Procedure: Dissolve 1 mg sample in 500 µL anhydrous pyridine. Add 100 µL BSTFA.[2][3] Heat at 60°C for 30 mins.
-
Result: Formation of mono-TMS or di-TMS derivatives.
Protocol 2: GC-MS Conditions[4]
| Parameter | Condition | Rationale |
| Inlet Temp | 250°C | High enough to volatilize TMS derivatives; derivatization protects against degradation. |
| Column | DB-5ms (5% Phenyl-methylpolysiloxane) | Non-polar phase separates based on boiling point. |
| Oven Ramp | 80°C (1 min) | Fast ramp minimizes thermal stress. |
| MS Source | EI (70 eV) | Standard fragmentation for library matching. |
Mass Spectral Interpretation (Self-Validating)
-
Underivatized (Artifact): Spectrum matches 2-(trifluoromethoxy)benzonitrile (
187). -
TMS-Derivative: Look for the Silicon Shift .
-
Mono-TMS:
Da. Look for 292 ( ) and 277 ( , loss of methyl from TMS). -
Diagnostic Fragment:
73 ( ) confirms successful derivatization.
-
Comparative Analysis: HPLC vs. GC-MS
The following table contrasts the performance of the two techniques for this specific application.
| Feature | HPLC-UV/MS (Recommended) | Direct GC-MS (Not Recommended) | Derivatized GC-MS |
| Analyte Integrity | High . No thermal stress. | Low . Dehydrates to nitrile. | High . TMS groups stabilize molecule. |
| Sample Prep | Simple (Dilute & Shoot). | Simple (Dilute & Shoot). | Moderate (Requires dry solvents + heating). |
| Specificity | Separation based on polarity. | Separation based on volatility. | Separation based on volatility. |
| Key Artifacts | Hydrolysis (if low pH/long time). | Thermal Dehydration . | Incomplete derivatization (mixed peaks). |
| Limit of Detection | ~0.1 µg/mL (UV). | N/A (Degradation). | ~0.05 µg/mL (SIM mode). |
| Primary Use | Purity %, Reaction Yield. | Do Not Use. | Structural ID, trace solvent analysis. |
Analytical Decision Tree
Use this workflow to determine the correct instrument for your data needs.
Caption: Decision matrix for selecting the appropriate analytical technique based on data requirements.
References
-
Thermal Degradation of Small Molecules in GC-MS: Fang, M., & Siuzdak, G. (2016). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. American Chemical Society.
-
General Synthesis & Properties of Benzamidoximes: Tiemann, F. (1884). Ueber die Einwirkung von Hydroxylamin auf Nitrile. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for amidoxime synthesis).
-
Derivatization Protocols for GC-MS: Sigma-Aldrich (Merck). The Derivatization and Analysis of Amino Acids by GC-MS (Analogous protocol for polar amine/hydroxyl groups).
-
HPLC Separation of Nitriles and Amides: SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine.
Sources
1H and 13C NMR spectral analysis of 2-(Trifluoromethoxy)benzamidoxime.
The following guide provides an in-depth technical analysis of the NMR spectral characteristics of 2-(Trifluoromethoxy)benzamidoxime , a critical bioisostere used in medicinal chemistry. This guide is structured to assist researchers in the synthesis, verification, and structural differentiation of this compound from its precursors and analogs.
A Publish Comparison Guide for Drug Development Professionals
Executive Summary & Compound Relevance
This compound (CAS: 63968-84-3) represents a strategic scaffold in drug design, often utilized as a stable bioisostere for carboxylic acids or as a precursor to 1,2,4-oxadiazole heterocycles. The trifluoromethoxy (-OCF3) group is particularly valued for its ability to enhance lipophilicity (Hansch
This guide provides a definitive spectral analysis protocol to distinguish this product from its nitrile precursor and its positional isomers , ensuring precise quality control in synthetic workflows.
Comparative Analysis: Product vs. Alternatives
The following table contrasts the spectral performance and physicochemical properties of this compound against its primary structural alternatives.
Table 1: Spectral & Physicochemical Comparison
| Feature | This compound (Target) | 2-(Trifluoromethyl)benzamidoxime (Alternative A) | 4-(Trifluoromethoxy)benzamidoxime (Alternative B) |
| 19F NMR Shift | -57.0 ppm (s) | -63.0 ppm (s) | -57.5 ppm (s) |
| Electronic Effect | Inductive withdrawing (-I), Resonance donating (+R) | Strong Inductive withdrawing (-I) | -I / +R (Para position allows resonance) |
| Lipophilicity | High (LogP ~ 2.1) | High (LogP ~ 1.9) | High (LogP ~ 2.2) |
| Key 1H Feature | Ortho-proton (H-3) shielded by O-lone pair relative to CF3. | Ortho-proton (H-3) deshielded by CF3 anisotropy. | Symmetric AA'BB' splitting pattern (Para). |
| Metabolic Stability | Excellent (Blocker of P450 oxidation) | Excellent | Excellent |
Expert Insight: The -OCF3 group is unique because the oxygen atom acts as a "insulator" for the steric bulk while maintaining high electronegativity. In NMR, this results in a distinct 19F shift (~ -57 ppm) compared to the -CF3 analog (~ -63 ppm), providing an immediate diagnostic handle.
Experimental Protocol: Synthesis & Spectral Acquisition
To ensure reproducibility, the following protocol outlines the synthesis monitoring and NMR acquisition parameters.
Synthesis Monitoring (Nitrile to Amidoxime)
-
Precursor: 2-(Trifluoromethoxy)benzonitrile
-
Reagent: Hydroxylamine hydrochloride (NH2OH·HCl) / Na2CO3
-
Solvent: Ethanol/Water (Reflux)
Critical Checkpoint: The conversion is deemed complete only when the sharp Nitrile (C≡N) carbon signal at ~112 ppm (13C NMR) disappears and is replaced by the Amidoxime (C=N) signal at ~150 ppm .
NMR Acquisition Parameters
-
Solvent: DMSO-d6 (Preferred over CDCl3 to visualize labile N-H and O-H protons).
-
Frequency: 400 MHz (1H) / 100 MHz (13C).[1]
-
Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).
Detailed Spectral Data Analysis
1H NMR Spectrum (DMSO-d6)
The proton spectrum is characterized by two distinct broad singlets corresponding to the amidoxime functionality and a complex aromatic region due to the ortho-substitution.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Note |
| 9.60 - 9.80 | Broad Singlet | 1H | N-OH | Highly deshielded due to H-bonding; disappears with D2O shake. |
| 7.55 - 7.65 | Doublet of Doublets | 1H | Ar-H (H-6) | Deshielded by the adjacent C=N group. |
| 7.45 - 7.55 | Multiplet | 1H | Ar-H (H-4) | - |
| 7.35 - 7.45 | Multiplet | 2H | Ar-H (H-3, H-5) | H-3 is ortho to -OCF3; slightly shielded relative to CF3 analog due to Oxygen lone pair. |
| 5.80 - 6.00 | Broad Singlet | 2H | -NH2 | Characteristic amine resonance; broadens due to quadrupole relaxation of Nitrogen. |
13C NMR Spectrum (DMSO-d6)
The carbon spectrum provides the definitive proof of structure, specifically the quaternary carbons.
| Shift (δ ppm) | Type | Assignment | Mechanistic Note |
| 150.5 | Quaternary (C) | C=N (Amidoxime) | Diagnostic Peak. Confirms loss of Nitrile (112 ppm). |
| 146.2 | Quaternary (C) | C-2 (Ar-OCF3) | Broad or split due to long-range C-F coupling. |
| 131.0 | Methine (CH) | C-4 | - |
| 130.5 | Methine (CH) | C-6 | - |
| 127.2 | Quaternary (C) | C-1 | Bridgehead carbon. |
| 120.8 | Methine (CH) | C-5 | - |
| 120.1 | Quartet ( | -OCF3 | Signature Peak. Large coupling constant confirms trifluoromethoxy group. |
| 119.5 | Methine (CH) | C-3 | Ortho to OCF3. |
Visualization of Spectral Logic
The following diagram illustrates the logical workflow for validating the structure, distinguishing it from the starting material and potential byproducts.
Figure 1: Step-by-step NMR validation workflow for confirming the conversion of nitrile to amidoxime.
Mechanistic Insights: The Ortho-Effect
In the 2-position (ortho) , the trifluoromethoxy group exerts a specific steric and electronic influence that distinguishes this molecule from the 3- and 4- isomers.
-
Rotational Barrier: The bulk of the -OCF3 group forces the amidoxime moiety out of planarity with the benzene ring. This can cause broadening of the NH2 signal in 1H NMR at lower temperatures.
-
Chemical Shift Anisotropy: The proximity of the oxygen lone pairs in -OCF3 to the H-3 proton results in a different shielding cone compared to a -CF3 group. While -CF3 is purely deshielding, -OCF3 has a resonance component that mitigates this deshielding on the ortho-protons.
References
-
Gottlieb, H. E., et al. (1997).[2][3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link
-
Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link
-
Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem. Link
-
National Institute of Standards and Technology (NIST). "Benzamidoxime Spectral Data." NIST Chemistry WebBook. Link
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. Link
Sources
Comparing the reactivity of 2-(Trifluoromethoxy)benzamidoxime with other benzamidoximes.
Executive Summary
Amidoximes are indispensable intermediates in medicinal chemistry, primarily serving as precursors for 1,2,4-oxadiazoles—a privileged pharmacophore and robust bioisostere for amides and esters[1]. The introduction of a trifluoromethoxy (-OCF₃) group to the benzamidoxime scaffold fundamentally alters its reactivity. While the -OCF₃ group is highly prized in drug design for its ability to enhance lipophilicity (Hansch-Leo parameter π = 1.04) and metabolic stability, its potent electron-withdrawing nature and steric bulk present unique synthetic challenges[2].
This guide objectively compares the reactivity profile of 2-(Trifluoromethoxy)benzamidoxime against unsubstituted benzamidoxime and electron-rich alternatives like 4-methoxybenzamidoxime, providing researchers with the mechanistic insights and validated protocols necessary to optimize cyclization workflows.
Mechanistic Causality: Electronic & Steric Effects
The synthesis of 1,2,4-oxadiazoles from amidoximes proceeds via a two-step mechanism: an initial nucleophilic attack by the amidoxime oxygen onto an activated electrophile (O-acylation), followed by an intramolecular cyclodehydration[3]. The efficiency of this pathway is strictly governed by the electron density at the amidoxime reactive center.
According to Hammett equation principles, the reactivity of the amidoxime is dictated by the electronic influence of its ring substituents[4].
-
Electron-Donating Groups (e.g., 4-Methoxy): The methoxy group donates electron density via resonance (+M effect), increasing the basicity and nucleophilicity of the amidoxime. This accelerates the rate-limiting O-acylation step.
-
Electron-Withdrawing Groups (e.g., 2-Trifluoromethoxy): The -OCF₃ group exerts a powerful inductive pull (-I effect) that significantly outweighs its weak resonance donation. This drains electron density from the amidoxime nitrogen and oxygen, drastically reducing nucleophilicity.
-
The Ortho-Steric Penalty: Because the -OCF₃ group in this compound is located at the ortho position, it creates a physical shield around the reactive center. This steric hindrance destabilizes the transition state during the initial coupling phase, necessitating higher activation energies[5].
Impact of electronic substituent effects on benzamidoxime reactivity.
Quantitative Reactivity Comparison
The table below summarizes the empirical performance of these amidoximes during standard EDC/HOBt-mediated cyclization with a generic aliphatic carboxylic acid.
| Compound | Substituent Nature | Dominant Effect | Relative Nucleophilicity | Optimal Cyclization Temp (°C) | Typical Yield (%) |
| 4-Methoxybenzamidoxime | Electron-Donating | Resonance (+M) | High | 80 - 100 | 90 - 96 |
| Benzamidoxime | Neutral | None | Moderate | 110 - 120 | 85 - 90 |
| This compound | Electron-Withdrawing | Inductive (-I) + Steric | Low | 140 - 150 | 60 - 75 |
Data extrapolated from comparative oxadiazole library syntheses[5].
Experimental Workflow & Self-Validating Protocols
To successfully synthesize 1,2,4-oxadiazoles using the sterically and electronically deactivated this compound, standard protocols must be modified. The following self-validating methodology ensures that the intermediate is fully formed before the energy-intensive cyclodehydration step is initiated.
Reaction workflow for the synthesis of 1,2,4-oxadiazoles from amidoximes.
Protocol: Two-Step Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
Phase 1: O-Acylation (Coupling)
-
Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Causality: DMF is selected because its high dielectric constant stabilizes the polar transition state, which is critical when dealing with deactivated nucleophiles[6].
-
Coupling Reagents: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 minutes at room temperature to generate the highly electrophilic active ester.
-
Nucleophilic Attack: Add this compound (1.1 eq).
-
Self-Validation Check (Critical): Due to the ortho-OCF₃ group's steric hindrance, this step is exceptionally slow. Stir for 4–6 hours (compared to 1 hour for standard benzamidoximes). Do not apply heat yet. Perform LC-MS or TLC analysis. You must confirm the presence of the O-acyl amidoxime intermediate[M+H]⁺.
-
Troubleshooting: If unreacted amidoxime remains, add 0.2 eq of N,N-Diisopropylethylamine (DIPEA) to enhance the basicity of the reaction medium and push the coupling to completion.
-
Phase 2: Cyclodehydration 5. Thermal Cyclization: Once O-acylation is analytically confirmed, heat the reaction mixture. While standard benzamidoximes cyclize efficiently at 110 °C, the deactivated nature of the 2-trifluoromethoxy derivative requires elevating the temperature to 140 °C - 150 °C for 12 hours to overcome the activation energy barrier for water elimination[5]. 6. Workup: Cool the mixture to room temperature. Quench with a 5% aqueous LiCl solution (to effectively partition the DMF into the aqueous layer) and extract with Ethyl Acetate (3x). Dry the organic phase over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.
References
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. MDPI. URL:[Link]
-
Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI. URL:[Link]
-
Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. PMC. URL:[Link]
-
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. URL:[Link]
Comparative Study: Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) Groups in Benzamides
Executive Summary
In the optimization of benzamide scaffolds—a privileged structure in kinase inhibitors (e.g., Imatinib) and GPCR ligands—the choice between a trifluoromethyl (-CF₃ ) and a trifluoromethoxy (-OCF₃ ) group is rarely just about lipophilicity. While both are lipophilic, electron-withdrawing bioisosteres, they impose distinct conformational biases and electronic vectors that drastically alter target engagement and metabolic fate.
This guide provides a technical comparison to assist medicinal chemists in rational substituent selection, supported by physicochemical data and experimental protocols.
Physicochemical Profiling: The "Phantom Atom" Effect
The primary differentiator between these two groups is the oxygen atom in -OCF₃, often termed a "phantom atom" because it extends the fluorinated bulk away from the aromatic ring while altering the electronic connection.
Table 1: Comparative Physicochemical Parameters
| Parameter | Trifluoromethyl (-CF₃) | Trifluoromethoxy (-OCF₃) | Impact on Benzamide |
| Hammett | 0.54 | 0.35 | -CF₃ is more withdrawing; -OCF₃ has weak +R resonance. |
| Hammett | 0.43 | 0.38 | Inductive effects are similar in meta position. |
| Hansch | +0.88 | +1.04 | -OCF₃ is super-lipophilic, increasing permeability/binding. |
| Bond Angle (Ar-X) | 180° (C-C bond) | ~120° (C-O-C bend) | -OCF₃ projects fluorine density differently. |
| Conformation | Freely rotating (mostly) | Orthogonal preference | -OCF₃ twists out of plane (0–90°) relative to the aryl ring. |
Conformational Bias & Binding
-
The -CF₃ Rotor: The -CF₃ group generally rotates freely about the
bond, creating a spherical "dome" of exclusion volume. In a benzamide, a ortho-CF₃ will force the amide bond out of planarity due to steric clash. -
The -OCF₃ Orthogonal Twist: Due to
conjugation and the anomeric effect involving the oxygen lone pairs, the -OCF₃ group often adopts a conformation orthogonal (perpendicular) to the aromatic ring. This allows -OCF₃ to fill hydrophobic pockets that are "above" or "below" the aromatic plane, distinct from the in-plane reach of -CF₃.
Synthetic Accessibility & Methodologies[1]
While -CF₃ building blocks are ubiquitous, -OCF₃ chemistry has historically been limited by the instability of trifluoromethoxide anions (
Decision Matrix: When to use which synthesis?
-
Use Pre-functionalized Building Blocks: If the benzoyl chloride or aniline is commercially available (Standard for both).
-
Use Late-Stage Functionalization: If the scaffold is complex.[1]
-
-CF₃: Radical trifluoromethylation (Langlois or Togni reagents).
-
-OCF₃: Silver-mediated oxidative trifluoromethoxylation or Togni-II reagent activation.
-
Visualization: Synthetic Decision Tree
Caption: Decision tree for selecting synthetic routes based on building block availability.
Experimental Protocols
Protocol A: General Amide Coupling (Control)
Objective: Synthesis of 4-(trifluoromethoxy)benzamide from commercially available acid chloride. This serves as the reference standard for yield and purity.
-
Reagents: 4-(Trifluoromethoxy)benzoyl chloride (1.0 eq), Aniline derivative (1.0 eq), Triethylamine (TEA, 2.0 eq), DCM (anhydrous).
-
Procedure:
-
Dissolve aniline (1.0 mmol) in dry DCM (5 mL) under
atmosphere. -
Add TEA (2.0 mmol) and cool to 0°C.
-
Dropwise add 4-(trifluoromethoxy)benzoyl chloride (1.0 mmol).
-
Warm to RT and stir for 2 hours.
-
Workup: Quench with
(sat. aq.), extract with DCM, dry over . -
Validation:
NMR should show a singlet around -58 ppm (distinct from -63 ppm of -CF₃).
-
Protocol B: Late-Stage Ortho-Trifluoromethoxylation
Objective: Introducing -OCF₃ into an existing benzamide framework (specifically on the aniline ring) using hypervalent iodine reagents. This is critical when the -OCF₃ building block is not available.
Mechanism: Radical transfer using Togni Reagent II activated by
Step-by-Step Methodology:
-
Substrate Preparation: Start with an N-hydroxypivalamide or N-hydroxyacetamide derivative of the benzamide (directing group).
-
Reagents:
-
Substrate (0.2 mmol)
-
Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.2 eq)
- (0.2 eq - catalytic)
-
Solvent: Chloroform (
)
-
-
Execution:
-
Charge a flame-dried tube with the substrate and Togni Reagent II.
-
Add
(2.0 mL) and . -
Stir vigorously at Room Temperature (RT) for 12–24 hours.
-
Note: The reaction proceeds via an N-(trifluoromethoxy) intermediate which rearranges.
-
-
Rearrangement (Thermal):
-
Evaporate solvent and redissolve in Nitromethane (
). -
Heat to 100–120°C for 2 hours to migrate the -OCF₃ group to the ortho position.
-
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Pharmacological Implications[3][4][5][6]
Metabolic Stability
Both groups are metabolic blockers. They prevent CYP450 oxidation at the carbon they are attached to.
-
-CF₃: Excellent stability. The C-F bond is virtually unbreakable in physiological conditions.
-
-OCF₃: Generally stable, but can be susceptible to defluorination under extreme reductive conditions (rare in vivo). Its primary advantage is blocking para-hydroxylation while increasing lipophilicity more than -CF₃.
Permeability & Solubility
-
Lipophilicity: The -OCF₃ group increases LogP by ~1.04 units, compared to ~0.88 for -CF₃.
-
Solubility: The high lipophilicity of -OCF₃ can lead to solubility issues. If a benzamide is too insoluble with a -CF₃, switching to -OCF₃ will likely worsen solubility. However, if membrane permeability is the bottleneck (low CNS penetration), -OCF₃ is the superior choice.
Visualization: Structure-Activity Relationship (SAR) Logic
Caption: SAR logic flow for selecting -OCF3 based on potency or permeability deficits.
References
-
Physicochemical Properties of Fluorinated Groups
-
Synthetic Methodologies (Togni Reagent)
- Title: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
- Source: ResearchG
-
URL:[Link]
-
Lipophilicity & Hammett Constants
- Title: A Survey of Hammett Substituent Constants and Resonance and Field Parameters.
- Source: Chemical Reviews.
-
URL:[Link]
-
Comparative Case Studies
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Mediated −CF(OCF3)(CF2H) Transfer to Organic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. scilit.com [scilit.com]
- 9. pharmacyjournal.org [pharmacyjournal.org]
Navigating the Structure-Activity Landscape of 2-(Trifluoromethoxy)benzamidoxime Analogs: A Comparative Guide
In the dynamic landscape of drug discovery, the strategic modification of chemical scaffolds to enhance potency, selectivity, and pharmacokinetic properties is a cornerstone of medicinal chemistry. This guide delves into the structure-activity relationships (SAR) of 2-(trifluoromethoxy)benzamidoxime analogs, a class of compounds holding significant therapeutic promise. While direct, comprehensive SAR studies on this specific scaffold are emerging, a comparative analysis of structurally related analogs provides invaluable insights for researchers, scientists, and drug development professionals. This document will therefore synthesize findings from closely related chemical series to illuminate the path for future optimization efforts.
The Core Scaffold: Understanding the Components
The this compound scaffold is characterized by three key components, each offering a vector for modification and a potential determinant of biological activity:
-
The Benzene Ring: Substitution patterns on this aromatic core can profoundly influence electronic properties, lipophilicity, and steric interactions with biological targets.
-
The Trifluoromethoxy (-OCF3) Group: This electron-withdrawing group is a bioisostere of other functionalities like the trifluoromethyl (-CF3) group. Its presence can enhance metabolic stability, membrane permeability, and binding affinity.[1][2]
-
The Amidoxime Moiety (-C(=NOH)NH2): This functional group is a versatile player in medicinal chemistry, capable of acting as a nitric oxide donor, a zinc-binding group, and a bioisosteric replacement for carboxylic acids and amides.[3][4][5] Its protonation state can be influenced by the local microenvironment, which can be exploited for pH-dependent target engagement.[6]
Comparative SAR Analysis: Insights from Analogs
In the absence of extensive direct SAR data, we turn our lens to closely related analogs to build a predictive framework.
The Significance of the Trifluoromethyl Group: A Close Cousin
The trifluoromethyl (-CF3) group is a well-studied substituent in medicinal chemistry, often used to enhance a molecule's pharmacological profile.[7] SAR studies on 2-(trifluoromethyl)benzamide analogs, particularly as Cholesteryl Ester Transfer Protein (CETP) inhibitors, reveal critical insights.[8][9][10]
Table 1: SAR of 2-(Trifluoromethyl)benzamide Analogs as CETP Inhibitors
| Compound ID | R1 (Position 4) | R2 (Amide) | IC50 (µM) | Key Observation |
| 8a | -H | Benzylamino | > 10 | Unsubstituted amide shows low activity. |
| 9c | -Cl | 4-Chlorobenzylamino | 1.03 | Halogen substitution on the benzylamino moiety enhances potency.[8][9] |
| Lead A | -H | 4-Trifluoromethoxybenzylamino | 1.6 | The trifluoromethoxy group on the benzylamino ring is more favorable than trifluoromethyl.[10] |
These findings underscore the importance of substitutions on the amide nitrogen for enhancing biological activity. The electronic nature and position of these substituents are critical determinants of potency.
The Versatile Amidoxime: More Than a Placeholder
The amidoxime group itself is a rich area for SAR exploration. Studies on benzamidoxime derivatives have demonstrated their potential as anticancer agents and immune checkpoint inhibitors.[6][11]
A key aspect of the amidoxime functionality is its ability to act as a bioisostere for other groups. This allows for the modulation of physicochemical properties while retaining or improving biological activity. For instance, amidoximes can be cyclized to form 1,2,4-oxadiazoles, which can act as amide bond bioisosteres, often leading to improved metabolic stability.[12]
Table 2: Bioisosteric Replacements for the Amidoxime Moiety
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Activity |
| Amidoxime | 1,2,4-Oxadiazole | Improved metabolic stability, mimics amide bond planarity.[12] | Can retain or enhance potency while improving pharmacokinetic profile. |
| Amidoxime | Tetrazole | Mimics the acidity and hydrogen bonding of carboxylic acids.[3][4] | Can improve efficacy and charge delocalization. |
These bioisosteric replacements offer a strategic avenue for lead optimization, allowing for fine-tuning of a compound's drug-like properties.
Experimental Protocols: A Blueprint for Synthesis and Evaluation
The following protocols provide a generalized framework for the synthesis and biological evaluation of this compound analogs, based on established methodologies for related compounds.
General Synthesis of Benzamidoxime Analogs
The synthesis of benzamidoxime derivatives typically proceeds through a two-step sequence starting from the corresponding benzonitrile.
Step 1: Synthesis of the Benzamidoxime
-
To a solution of the appropriately substituted 2-(trifluoromethoxy)benzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude benzamidoxime, which can be purified by column chromatography or recrystallization.
In Vitro Biological Evaluation: A General Assay Workflow
The specific biological assay will depend on the therapeutic target of interest. The following is a generalized workflow for evaluating the inhibitory activity of the synthesized analogs.
-
Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.
-
Assay Plate Preparation: Serially dilute the stock solutions in assay buffer to the desired final concentrations.
-
Enzyme/Cell Incubation: Add the enzyme or cells of interest to the assay plate containing the diluted compounds.
-
Substrate Addition: Initiate the reaction by adding the appropriate substrate.
-
Signal Detection: After a defined incubation period, measure the reaction product using a suitable detection method (e.g., fluorescence, absorbance, luminescence).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic equation.
Visualizing the SAR: Key Relationships and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the key SAR findings and experimental workflows.
Caption: Key Structure-Activity Relationships for Benzamidoxime Analogs.
Caption: General Drug Discovery Workflow for Benzamidoxime Analogs.
Conclusion and Future Directions
The journey to a successful drug candidate is paved with systematic and insightful SAR studies. While the direct exploration of this compound analogs is an evolving field, the comparative analysis of its structural relatives provides a robust foundation for rational drug design. The interplay between the substitution pattern on the aromatic ring, the nature of the amide/amidoxime moiety, and the strategic use of bioisosteric replacements will be pivotal in unlocking the full therapeutic potential of this promising class of compounds. Future research should focus on the direct synthesis and evaluation of a diverse library of this compound analogs to build a more comprehensive and predictive SAR model.
References
-
Al-Qawasmeh, R. A., et al. (2024). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. Current Computer-Aided Drug Design, 20(5), 564-574. [Link]
-
Abu Khalaf, R., et al. (2024). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. R Discovery. [Link]
-
Bloom, S., et al. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. ACS Publications. [Link]
-
Al-Qawasmeh, R. A., et al. (2025). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors | Request PDF. ResearchGate. [Link]
-
Bloom, S., et al. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PMC. [Link]
-
Sharma, R., et al. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. [Link]
-
Lee, J., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. National Institutes of Health. [Link]
-
Sabbadin, D., et al. (2023). Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency. MDPI. [Link]
-
Al-Masoudi, N. A., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science. [Link]
-
Tummatorn, J., et al. (2017). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. PMC. [Link]
-
Various Authors. (2021). Bioisostere – Knowledge and References. Taylor & Francis. [Link]
-
Lee, J., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. PubMed. [Link]
-
Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
-
O'Connor, S., et al. (2025). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. ResearchGate. [Link]
-
Ferreira, R. J., et al. (2025). Examples of drugs bearing trifluoromethoxy groups (highlighted in pink) and their therapeutic applications. ResearchGate. [Link]
-
Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Hoppe, E., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]
-
Reddy, B. V. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Bukhari, S. N. A., et al. (2023). Structure activity relationship (SAR) of benzimidazole derivatives... ResearchGate. [Link]
-
de Oliveira, R. B., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]
-
Jamil, W., et al. (2016). Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Ishihara, Y., et al. (1990). Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. PubMed. [Link]
-
Yuki, H., et al. (2014). N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. In Vivo. [Link]
-
Dokla, E. M. E., et al. (2022). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy comparison of 2-(Trifluoromethoxy)benzamidoxime derivatives against target proteins.
Executive Summary
This technical guide evaluates the efficacy of 2-(Trifluoromethoxy)benzamidoxime and its derivatives, positioning them within the landscape of modern medicinal chemistry. Unlike simple active pharmaceutical ingredients (APIs), this compound class functions primarily through two distinct high-value modalities:
-
As a Prodrug: It serves as a lipophilic, orally bioavailable precursor to 2-(trifluoromethoxy)benzamidine , targeting serine proteases and ion channels (e.g., NaV1.7).
-
As a Pharmacophore Precursor: It is the critical synthetic building block for 3-(2-trifluoromethoxyphenyl)-1,2,4-oxadiazoles , a class of potent antimicrobial and anticancer agents.
This guide compares the performance of the trifluoromethoxy (
Mechanistic Insight & Pharmacological Logic
The Advantage: "Super-Lipophilicity"
The 2-(trifluoromethoxy) group is not merely a halogenated ether; it is a metabolic shield.
-
Conformation: The
group twists out of the aromatic plane, creating a unique steric profile orthogonal to the planar benzamidoxime core. This "ortho-effect" can lock the molecule into bioactive conformations that planar substituents (like or ) cannot access. -
Metabolic Stability: Unlike the methoxy group (
), which is liable to O-demethylation by Cytochrome P450s, the bonds in render it chemically inert to oxidative metabolism, extending the half-life of the drug.
The Prodrug Activation Pathway (mARC System)
Benzamidoximes are inactive zymogens. They must be reduced in vivo to their active amidine forms. This reduction is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-containing enzyme system.[1][2]
Causality: The high lipophilicity of the this compound allows it to cross the gastrointestinal membrane and the blood-brain barrier (BBB) far more efficiently than the highly basic, charged benzamidine. Once inside the cell/mitochondria, mARC reduces it to the active inhibitor.
Figure 1: The bioactivation pathway of benzamidoxime prodrugs. The
Comparative Efficacy Analysis
Case Study: Antimicrobial Efficacy (MRSA Targets)
The most robust experimental data for this class comes from 1,2,4-oxadiazole derivatives synthesized from the benzamidoxime precursor. These compounds target the bacterial cell wall and division machinery.
Comparative Data: Efficacy of
| Substituent (R) | Bioactivity Profile | MIC ( | Mechanism | Relative Lipophilicity ( |
| Bacteriostatic | 2.0 - 4.0 | Inhibits growth; high metabolic stability. | High (+1.[3]04) | |
| Bactericidal | 0.5 - 1.0 | Kills bacteria; higher sulfur lipophilicity. | Very High (+1.44) | |
| Bactericidal | 0.25 - 0.5 | "Super-fluorine"; highest potency but high cost. | Extreme (+1.50) | |
| Bacteriostatic | 4.0 - 8.0 | Standard reference; lower potency than OCF3. | Moderate (+0.88) | |
| Vancomycin | Standard of Care | 1.0 - 2.0 | Cell wall synthesis inhibition. | N/A |
Data Source: Synthesized from comparative analysis of trifluoromethoxy/thio/sulfonyl benzamides (Ref 1, 3).
Key Insight: While the
Case Study: Anticancer Potential (Tubulin/Kinase Inhibition)
Derivatives of this compound have been evaluated as inhibitors of tubulin polymerization, similar to colchicine binding site inhibitors.
-
Comparison: 2-substituted vs. 4-substituted isomers.
-
Finding: The 2-(trifluoromethoxy) substitution often introduces a "twist" that prevents flat intercalation into DNA but enhances binding to globular pockets in enzymes like FtsZ (bacterial tubulin homolog).
-
Performance: 2-substituted derivatives show a 3-5x higher selectivity for bacterial FtsZ over mammalian tubulin compared to their non-fluorinated (2-methoxy) counterparts.
Experimental Protocols
Synthesis of 3-(2-Trifluoromethoxyphenyl)-1,2,4-oxadiazoles
Rationale: This protocol converts the benzamidoxime building block into the bioactive oxadiazole scaffold.
Reagents:
-
This compound (1.0 eq)
-
Carboxylic Acid Derivative (e.g., 3-chlorothiophene-2-carboxylic acid) (1.1 eq)
-
EDC
HCl (1.2 eq), HOBt (1.2 eq) -
Solvent: DMF or Dioxane (
C)
Step-by-Step Workflow:
-
Activation: Dissolve the carboxylic acid in dry DMF. Add EDC
HCl and HOBt at C. Stir for 30 min to form the active ester. -
Coupling: Add This compound . Stir at Room Temp (RT) for 2 hours. Monitor formation of O-acylamidoxime intermediate via TLC (Hexane:EtOAc 3:1).
-
Cyclization: Heat the reaction mixture to
C for 4-6 hours. The heat drives the dehydration cyclization to form the 1,2,4-oxadiazole ring. -
Purification: Quench with ice water. Extract with Ethyl Acetate. Wash with brine. Purify via silica gel column chromatography.
Minimum Inhibitory Concentration (MIC) Assay
Rationale: Standardized validation of antimicrobial efficacy.
-
Inoculum Prep: Culture S. aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to reach
CFU/mL. -
Compound Dilution: Dissolve the
-derivative in DMSO. Prepare serial 2-fold dilutions in MHB in a 96-well plate (Range: 64 g/mL to 0.125 g/mL). -
Incubation: Add 100
L of bacterial suspension to each well. Incubate at C for 18-24 hours. -
Readout: Determine MIC visually (no turbidity) or via OD600 absorbance.
-
Validation: Run Vancomycin as a positive control; DMSO only as a negative control.
Visualizing the Synthetic Utility
The following diagram illustrates how the this compound core serves as a divergent hub for creating multiple bioactive classes.
Figure 2: Divergent synthesis pathways originating from the benzamidoxime scaffold.
References
-
Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria. Source: RSC Medicinal Chemistry (2020) [4][5]
-
The mitochondrial amidoxime reducing component (mARC): from prodrug-activation mechanism to drug-metabolizing enzyme. Source: Journal of Biological Chemistry
-
Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa. Source: European Journal of Medicinal Chemistry
-
Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. Source: Microorganisms (PMC)
Sources
- 1. The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imoa.info [imoa.info]
- 3. This compound | 63968-84-3 [sigmaaldrich.com]
- 4. Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling 2-(Trifluoromethoxy)benzamidoxime
CAS No: 63968-84-3
Formula:
Executive Safety Summary
Do not treat this compound as a generic organic solid.
While 2-(Trifluoromethoxy)benzamidoxime is primarily classified as an irritant (Skin/Eye/Respiratory), its specific structural motifs—the amidoxime core and the trifluoromethoxy (
-
The Amidoxime Risk: Amidoximes are potent nucleophiles and can act as skin sensitizers. They are metabolic precursors (prodrugs) to amidines, meaning systemic absorption can have delayed pharmacological effects.
-
The Fluorinated Risk (
): This group confers high lipophilicity, increasing the rate of dermal absorption. Crucially , thermal decomposition (fire or runaway reaction) will release Hydrogen Fluoride (HF) , a bone-seeking poison requiring specialized medical management.
Risk Assessment & PPE Matrix
The following protection standards are non-negotiable for handling >10 mg quantities.
Personal Protective Equipment (PPE) Specifications[1]
| Component | Minimum Specification | Scientific Rationale |
| Hand Protection | Double Gloving (Nitrile) Inner: 4 mil (0.10 mm)Outer: 5-8 mil (Long Cuff) | Solvent Permeation: The solid itself is low-risk for permeation, but it is almost always handled in solvents (DMSO, DMF, Methanol). These solvents permeate thin nitrile rapidly, carrying the lipophilic fluorinated compound through the skin. |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary) | Dust Control: Crystalline powders generate invisible micro-aerosols during weighing. Inhalation allows direct entry into the bloodstream, bypassing first-pass metabolism. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Irritant Class 2A: Safety glasses with side shields are insufficient. Airborne dust or splashes can cause severe conjunctivitis. |
| Body Defense | Lab Coat (Cotton/Poly) + Tyvek Sleeves | Wrist Gap: The most common exposure point is the gap between the glove cuff and lab coat. Tyvek sleeves bridge this gap. |
PPE Decision Logic (Visualization)
Figure 1: Decision logic for PPE selection based on physical state and thermal conditions.
Operational Protocols
A. Weighing & Transfer (The High-Risk Moment)
Context: Static electricity often causes fluorinated powders to "jump" or cling to spatulas, increasing spill risk.
-
Engineering Control: Operate strictly inside a certified chemical fume hood.
-
Static Mitigation: Use an antistatic gun or wipe the spatula with an antistatic cloth before dipping into the vial.
-
The "Boat" Method: Do not weigh directly into the reaction flask. Weigh into a disposable anti-static weighing boat.
-
Transfer: Use a wide-mouth funnel. Rinse the boat with the reaction solvent into the flask to ensure quantitative transfer and eliminate dust residue on the boat.
B. Reaction Setup & Monitoring
Context: Benzamidoximes are thermally sensitive. The
-
Temperature Control: Do not exceed 80°C without explicit calorimetric data (DSC/ARC).
-
Venting: Never heat in a closed system. Use a reflux condenser fitted with an inert gas line (Nitrogen/Argon) vented to the hood exhaust.
-
HF Watch: If the reaction turns unexpectedly black or emits white fumes, STOP . This indicates decomposition of the trifluoromethoxy group, potentially releasing HF.
C. Spill Cleanup
Do not use paper towels alone.
-
Isolate: Evacuate the immediate 3-meter radius.
-
PPE Up: Don double gloves and N95 respirator (if outside hood).
-
Wet Method: Cover the powder with a solvent-soaked pad (Ethanol or Acetone) to prevent dust generation.
-
Wipe: Wipe inward from the periphery to the center.
-
Decontaminate: Wash the surface with a mild detergent (1% Alconox) followed by water.
Waste Disposal & Logistics
Crucial: The presence of Fluorine (
| Waste Category | Classification | Action Protocol |
| Solid Waste | Halogenated Organic Solid | Bag in clear polyethylene. Label "Contains Organic Fluorine." Do NOT mix with general trash. |
| Liquid Waste | Halogenated Solvent | Even if the solvent is non-halogenated (e.g., Methanol), the solute makes the entire stream Halogenated. |
| Sharps/Glass | Contaminated Sharps | Triple rinse vials with Acetone before disposal. The rinse goes to Halogenated Liquid Waste. |
Operational Workflow (Visualization)
Figure 2: Step-by-step operational workflow ensuring containment from weighing to disposal.
Emergency Response
Exposure Scenarios[2][3][4][5][6][7][8]
-
Eye Contact: Flush immediately for 15 minutes .[1][2][3][4][5][6] Time this; 15 minutes feels like an eternity but is required to prevent corneal haze from the amidoxime functionality.
-
Skin Contact: Wash with soap and water.[1][7][4][6][8][9] Do not use alcohol for washing skin; it enhances the absorption of the fluorinated lipophilic chain.
-
Fire: Use Dry Chemical or
.[10][7][5][6] Water spray may hydrolyze the compound , potentially releasing HF acid if the fire is hot enough.
Medical Note
If thermal decomposition is suspected (fire/explosion), advise emergency responders of Potential Hydrogen Fluoride (HF) Exposure .[10] Standard burn treatments are ineffective for HF burns; Calcium Gluconate is the antidote.
References
-
PubChem. (n.d.). Compound Summary: Benzamidoxime Derivatives Toxicity Profile. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Halogenated Benzamidoximes. Retrieved October 26, 2023, from [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. lookchem.com [lookchem.com]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. content.labscoop.com [content.labscoop.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
